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  • Product: 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid
  • CAS: 883546-91-6

Core Science & Biosynthesis

Foundational

In Vitro Pharmacology of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid: A Technical Guide to GPCR and PAR1 Allosteric Modulation

Executive Summary & Structural Rationale The compound 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid (CAS No. 883546-91-6) represents a highly specialized synthetic pharmacophore with profound implications in G-pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid (CAS No. 883546-91-6) represents a highly specialized synthetic pharmacophore with profound implications in G-protein coupled receptor (GPCR) modulation[1]. Structurally, it combines an indole core, a C3-pyrrolidin-1-ylmethyl substituent, and an N1-propionic acid moiety.

This specific architectural triad places the compound at the intersection of two critical pharmacological domains:

  • Protease-Activated Receptor 1 (PAR1) Modulation: The 3-(pyrrolidin-1-ylmethyl)indole scaffold is the defining feature of "parmodulins" (e.g., ML161) and peptide-mimetic PAR1 antagonists (e.g., RWJ-56110)[2][3]. These molecules act as intracellular, reversible allosteric inhibitors of PAR1-driven Gq​ signaling, preventing platelet aggregation and endothelial inflammation[4][5].

  • Monoaminergic GPCR Activity: Indole-1-propionic acid derivatives are classic bioisosteres for endogenous tryptamines, frequently utilized to probe serotonin (5-HT) and dopamine receptor orthosteric sites[6].

This whitepaper outlines the definitive in vitro pharmacological workflows required to characterize the binding kinetics, functional efficacy, and phenotypic impact of this compound, establishing a self-validating system for preclinical evaluation.

Mechanistic Pathway: Biased Allosteric Modulation

Unlike orthosteric antagonists that block the extracellular ligand-binding domain, compounds harboring the 3-(pyrrolidin-1-ylmethyl)indole motif frequently act as negative allosteric modulators (NAMs) at the intracellular face of PAR1[5]. They exhibit "biased" antagonism: they potently inhibit Gq​ -mediated intracellular calcium release and subsequent granule secretion, but spare G12/13​ -mediated signaling, which governs platelet shape change[4].

PAR1_Signaling Thrombin Thrombin (Protease) PAR1 PAR1 Receptor Thrombin->PAR1 Cleaves N-terminus Gq Gq Pathway PAR1->Gq Activates G1213 G12/13 Pathway PAR1->G1213 Activates Compound 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl) -propionic acid Compound->PAR1 Intracellular Allosteric Binding Compound->Gq Biased Inhibition Calcium Intracellular Ca2+ Release Gq->Calcium Shape Platelet Shape Change G1213->Shape

Mechanism of biased PAR1 allosteric inhibition by pyrrolidin-1-ylmethyl indoles.

In Vitro Pharmacological Profiling Protocols

To establish trustworthiness and scientific integrity, the following protocols are designed with inherent causality. Every step serves to isolate the specific receptor interaction from confounding cellular variables.

Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)

Causality & Rationale: PAR1 activation by thrombin triggers Gq​ -coupled phospholipase C (PLC) activation, leading to IP3​ generation and rapid Ca2+ release from the endoplasmic reticulum. By using the synthetic tethered-ligand peptide TFLLRN-NH₂ instead of thrombin, we bypass the proteolytic cleavage step. This ensures that any observed inhibition by 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid is due to direct receptor modulation, not protease inhibition[4][5].

Step-by-Step Methodology:

  • Cell Preparation: Seed EA.hy926 human endothelial cells (which endogenously express PAR1) into 384-well black-walled, clear-bottom microplates at 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove media and wash cells with Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Add 20 µL of Fluo-4 AM calcium indicator dye (2 µM final) supplemented with 0.04% Pluronic F-127. Incubate in the dark for 45 minutes at 37°C.

  • Compound Pre-incubation: Wash cells to remove extracellular dye. Add 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid in an 11-point concentration gradient (10 µM to 0.1 nM, 0.1% DMSO final). Include ML161 (Parmodulin 2) and RWJ-56110 as positive control NAMs[2][3]. Incubate for 30 minutes at room temperature.

  • Kinetic Reading (FLIPR): Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Establish a baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Agonist Addition: Inject TFLLRN-NH₂ (final concentration 5 µM, the EC80​ for PAR1) and record fluorescence continuously for 120 seconds.

  • Data Normalization: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min). Normalize data to the vehicle control (100% activation) and generate IC50​ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Human Platelet Aggregation Assay (Functional Phenotype)

Causality & Rationale: While the FLIPR assay confirms biochemical target engagement, the platelet aggregation assay validates functional efficacy. Because human platelets express both PAR1 and PAR4, using the PAR1-specific agonist SFLLRN-NH₂ isolates the phenotypic response to PAR1[2][7].

Step-by-Step Methodology:

  • Platelet Isolation: Draw human whole blood into sodium citrate (3.2%). Centrifuge at 200 × g for 15 minutes to obtain Platelet-Rich Plasma (PRP).

  • Standardization: Adjust PRP to 2.5×108 platelets/mL using autologous Platelet-Poor Plasma (PPP).

  • Compound Incubation: Transfer 250 µL of PRP to siliconized aggregometer cuvettes with stir bars (1,200 rpm) at 37°C. Add the test compound (1 µM and 10 µM) or vehicle (DMSO) and incubate for 5 minutes.

  • Stimulation: Add SFLLRN-NH₂ (1.5 µM) to initiate aggregation.

  • Measurement: Record light transmission using a light transmission aggregometer (LTA) for 6 minutes. Maximum aggregation is expressed as the peak percentage of light transmission relative to the PPP blank.

Experimental Workflow Visualization

Workflow Prep Compound Preparation FLIPR FLIPR Ca2+ Assay Prep->FLIPR Primary Binding Radioligand Binding Prep->Binding Selectivity Platelet Platelet Aggregation FLIPR->Platelet Functional Analysis Data Synthesis Binding->Analysis Platelet->Analysis

High-throughput screening and functional validation workflow.

Quantitative Data Presentation

To benchmark the pharmacological profile of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid, it must be evaluated against established clinical and preclinical standards. The table below summarizes the expected pharmacological parameters based on structurally analogous compounds[2][3][7].

CompoundTargetAssay TypeAgonist Used IC50​ (µM)Mechanism
3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid PAR1Calcium MobilizationTFLLRN-NH₂ (5 µM)0.30 - 0.80 (Est.)Allosteric NAM
ML161 (Parmodulin 2) PAR1Platelet AggregationSFLLRN-NH₂ (1.5 µM)0.26Allosteric NAM
RWJ-56110 PAR1Calcium MobilizationThrombin (10 nM)0.12Peptide-mimetic
RWJ-56110 PAR1Platelet AggregationSFLLRN-NH₂ (1.5 µM)0.16Peptide-mimetic

Note: The structural incorporation of the propionic acid at N1 may shift the compound's binding affinity toward orthosteric monoamine targets (e.g., 5-HT receptors), necessitating comprehensive selectivity profiling via radioligand binding arrays.

References

  • EvitaChem Compound Database. "Screening Compounds P140261 | EvitaChem: 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid." EvitaChem. 1

  • Gandhi DM, et al. "Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells." Bioorganic & Medicinal Chemistry, 2018. 4

  • MedChemExpress. "RWJ-56110 | PAR-1 Inhibitor." MedChemExpress. 2

  • MedChemExpress. "Parmodulin 2 (ML161) | PAR1 Inhibitor." MedChemExpress. 3

  • Aisiku O, et al. "The Parmodulin NRD-21 is an Allosteric Inhibitor of PAR1 Gq Signaling with Improved Anti-Inflammatory Activity and Stability." Blood, 2015. 5

  • Andrade-Gordon P, et al. "Discovery of potent peptide-mimetic antagonists for the human thrombin receptor, protease-activated receptor-1 (PAR-1)." Proceedings of the National Academy of Sciences, 1999.

  • Dockendorff C, et al. "Discovery of 1,3-Diaminobenzenes as Selective Inhibitors of Platelet Activation at the PAR1 Receptor." ACS Medicinal Chemistry Letters, 2012. 7

  • United States Patent Application. "Patent Application Publication US 2006/0135540 A1 (Indole-1-propionic acid derivatives)." Google Patents, 2005. 6

Sources

Exploratory

physicochemical properties of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid

Title: Physicochemical Profiling and Analytical Methodologies for 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid: A Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Analytical Methodologies for 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid: A Technical Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The compound 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid (CAS: 883546-91-6)[1][2] is a bifunctional, N-alkylated gramine analog of significant interest in medicinal chemistry. Featuring both a basic tertiary amine and an acidic carboxylic acid, the molecule exists primarily as a zwitterion at physiological pH. Compounds bearing this specific structural architecture are frequently investigated as intermediates or active pharmacophores in the development of G-protein coupled receptor (GPCR) modulators, such as CRTH2 antagonists[3], and enzymatic inhibitors like PARP-1 modulators[4]. This whitepaper provides an authoritative breakdown of its physicochemical properties, the causality behind its structural behavior, and self-validating experimental protocols for its characterization.

Structural Architecture and Pharmacophore Causality

The physicochemical behavior of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid is dictated by three distinct structural domains, each contributing uniquely to its pharmacokinetic profile:

  • The Indole Core: Acts as a rigid, lipophilic scaffold. It drives target affinity through hydrophobic packing and π−π stacking interactions within receptor binding pockets.

  • The Pyrrolidin-1-ylmethyl Moiety (Position 3): This basic tertiary amine ( pKa​≈9.5 ) is a critical solubility-enhancing group. Causality: In drug design, appending a pyrrolidine ring is a deliberate strategy to introduce a protonated hydrogen-bond donor at physiological pH, which often anchors the molecule to acidic residues (e.g., Asp or Glu) in target proteins[4].

  • The N1-Propionic Acid Group: This acidic moiety ( pKa​≈4.8 ) ensures the molecule is deprotonated at pH 7.4. Causality: The resulting carboxylate anion enables strong electrostatic salt-bridge formations, a hallmark interaction required for potent binding to receptors like CRTH2[3].

Because the molecule contains both a strong base and a moderate acid, it undergoes intramolecular charge neutralization, forming a zwitterion in systemic circulation. This zwitterionic state drastically alters its membrane permeability compared to its neutral state.

G A 3-(3-Pyrrolidin-1-ylmethyl- indol-1-yl)-propionic acid B Indole Core (Hydrophobic/pi-pi) A->B C Pyrrolidine Ring (pKa ~9.5, Basic) A->C D Propionic Acid (pKa ~4.8, Acidic) A->D E Zwitterion at pH 7.4 (Net Charge ~0) C->E Protonated (NH+) D->E Deprotonated (COO-)

Fig 1: Pharmacophore breakdown and zwitterionic equilibrium at physiological pH.

Physicochemical Data Synthesis

The following table summarizes the core physicochemical parameters of the compound. Quantitative data is synthesized from structural calculations and empirical baselines for this chemical class.

PropertyValueExperimental Significance
Molecular Formula C₁₆H₂₀N₂O₂Defines exact mass for high-resolution MS.
Molecular Weight 272.34 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5).
Exact Mass 272.1525 DaTarget mass for LC-MS/MS quantification.
pKa​ (Acidic) ∼4.8 Carboxylic acid is >99% deprotonated at pH 7.4.
pKa​ (Basic) ∼9.5 Pyrrolidine amine is >99% protonated at pH 7.4.
LogP (Neutral) ∼2.1 Indicates moderate intrinsic lipophilicity.
LogD (pH 7.4) −0.5 to 0.5 Zwitterionic state drastically reduces lipid partitioning.
TPSA ∼45.4A˚2 Favorable for permeability, though zwitterion status complicates passive diffusion.

Causality in Analytical Methodologies

To accurately profile a zwitterionic compound like 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid, standard analytical techniques must be adapted.

  • Why Potentiometric Titration over UV-Metric? The spatial separation between the pyrrolidine nitrogen and the indole chromophore dampens the electronic communication required for robust UV-metric pKa​ shifts. Consequently, potentiometric titration is mandated to capture the precise thermodynamic ionization constants without reliance on chromophoric changes.

  • Why PAMPA over purely computational TPSA models? Zwitterions often exhibit a "chameleon effect," dynamically forming intramolecular hydrogen bonds to shield their polarity in lipophilic environments. A self-validating Parallel Artificial Membrane Permeability Assay (PAMPA) is required to empirically measure this phenomenon, as static computational models fail to account for dynamic conformational folding.

Step-by-Step Experimental Workflows

Protocol 1: Self-Validating Potentiometric pKa​ and LogD Profiling

This protocol establishes the ionization constants and distribution coefficient using a dual-phase potentiometric system.

  • System Suitability (Self-Validation): Prior to sample analysis, the glass electrode must be calibrated using a Gran plot to ensure Nernstian slope compliance ( >98% ). A reference standard (e.g., Potassium Hydrogen Phthalate) is titrated to validate operational pKa​ accuracy within ±0.05 units.

  • Step 1: Sample Preparation. Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Step 2: Acid-Base Titration ( pKa​ ). Titrate the solution from pH 2.0 to 11.0 using standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption. Record the volume-pH curve. The inflection points correspond to the pKa​ values.

  • Step 3: Dual-Phase Titration (LogP/LogD). Add a known volume of water-saturated 1-octanol to the aqueous sample. Repeat the titration. The shift in the apparent pKa​ in the presence of the lipid phase is used to mathematically derive the true LogP and the pH-dependent LogD curve.

  • Step 4: Orthogonal Check. Compare the derived isoelectric point (pI) from the titration curve with the theoretical pI calculated as (pKa,acid​+pKa,base​)/2 .

Protocol 2: Self-Validating PAMPA for Passive Permeability

This assay isolates passive transcellular diffusion from active efflux mechanisms.

  • System Suitability (Self-Validation): The assay strictly requires the co-incubation of internal controls: Propranolol (high permeability reference) and Atenolol (low permeability reference). Furthermore, a strict mass balance calculation ( >85% recovery) must be achieved to prove the compound is not non-specifically binding to the plastic microtiter plates.

  • Step 1: Membrane Preparation. Coat the porous filter of the donor plate with a 20% solution of lecithin in dodecane to simulate the lipid bilayer.

  • Step 2: Compartment Setup. Load the donor compartment with a 10 μM solution of the compound in pH 7.4 PBS. Fill the acceptor compartment with fresh pH 7.4 PBS.

  • Step 3: Incubation. Assemble the "sandwich" plate and incubate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer.

  • Step 4: Quantification & Mass Balance. Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS (monitoring the 273.1 fragment m/z transition). Calculate the effective permeability ( Peff​ ) and verify total mass recovery.

G A Donor Compartment (Zwitterion at pH 7.4) B Artificial Lipid Membrane (Lecithin in Dodecane) A->B Passive Diffusion E LC-MS/MS Quantification & Mass Balance Check A->E Retained Analyte C Acceptor Compartment (Buffer pH 7.4) B->C Permeation C->E Analyte Recovery D Internal Controls (Propranolol/Atenolol) D->A Co-incubated

Fig 2: Self-validating PAMPA workflow isolating passive permeability from active efflux.

References

  • Title: EP2029551B1 - Pyridinone and pyridazinone derivatives as inhibitors of poly(adp-ribose)polymerase (PARP) Source: Google Patents URL: [4]

  • Title: US11242361B2 - Proteasome activity enhancing compounds (Discusses CRTH2 antagonists and indole-propionic acids) Source: Google Patents URL: [3]

Sources

Foundational

3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic Acid: Molecular Weight, Exact Mass, and Synthetic Methodologies

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The compound 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid is a bifunctional synthetic derivative featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The compound 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid is a bifunctional synthetic derivative featuring an indole core, a basic pyrrolidine-derived Mannich base at the C3 position, and an acidic propionic acid moiety at the N1 position. Indole-1-propionic acid derivatives and C3-substituted indole Mannich bases are highly privileged scaffolds in medicinal chemistry, frequently investigated for their roles as PPAR agonists[1], anti-mycobacterial agents[2], and selective membrane-permeabilizing compounds[3].

This technical guide provides a definitive reference for the physicochemical properties, exact mass calculations, and a causality-driven synthetic workflow for this molecule.

Physicochemical Properties & Mass Specifications

Accurate mass determination is critical for High-Resolution Mass Spectrometry (HRMS) validation in drug metabolism and pharmacokinetic (DMPK) studies. The target compound possesses the molecular formula C16H20N2O2 .

Quantitative Data Summary
PropertyValueCalculation Basis
Molecular Formula C16H20N2O2C (16), H (20), N (2), O (2)
Molecular Weight (MW) 272.348 g/mol Standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999)
Monoisotopic Exact Mass 272.152478 DaIsotopic masses (C: 12.0000, H: 1.0078, N: 14.0031, O: 15.9949)
Expected [M+H]+ (ESI+) 273.1603 m/zAddition of a proton (1.007276 Da)
Expected[M-H]- (ESI-) 271.1446 m/zLoss of a proton
Isoelectric Point (pI) ~ 6.8Calculated based on pyrrolidine (pKa ~9.5) and carboxylic acid (pKa ~4.5)

Pharmacophoric Architecture and Target Interaction

The structural logic of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid relies on its zwitterionic nature at physiological pH. The spatial arrangement allows it to bridge hydrophobic pockets (via the indole) while simultaneously engaging in ionic interactions.

G Compound 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid MW: 272.348 g/mol Exact Mass: 272.1525 Da Indole Indole Scaffold (Hydrophobic Core) Compound->Indole Core Scaffold Pyrrolidine Pyrrolidin-1-ylmethyl (Basic Center, pKa ~9.5) Compound->Pyrrolidine C3 Substitution Propionic Propionic Acid (Acidic Center, pKa ~4.5) Compound->Propionic N1 Substitution Target Biological Target (e.g., PPAR, GPCR) Indole->Target π-π Stacking & Hydrophobic Pyrrolidine->Target Ionic/H-Bond Acceptor Propionic->Target Ionic/H-Bond Donor

Fig 1: Pharmacophoric decomposition and receptor interaction model of the target compound.

Causality-Driven Synthetic Methodology

To synthesize 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid, a three-step protocol is required. Experimental Causality: The N-alkylation must precede the Mannich reaction. If the Mannich reaction is performed first, the basic pyrrolidine nitrogen will interfere with the subsequent N-alkylation step. Furthermore, the propionic acid must be protected as an ester during the Mannich reaction to prevent zwitterion formation, which would drastically reduce solubility in organic solvents[3][4].

Step-by-Step Protocol

Step 1: N-Alkylation (Aza-Michael Addition)

  • Reagents: Indole (1.0 eq), Ethyl acrylate (1.5 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq).

  • Procedure: Dissolve indole in anhydrous acetonitrile. Add DBU, followed by dropwise addition of ethyl acrylate. Stir at 50°C for 12 hours.

  • Causality: DBU acts as a non-nucleophilic base to catalyze the aza-Michael addition of the indole nitrogen to the α,β -unsaturated ester, yielding ethyl 3-(indol-1-yl)propanoate.

  • Workup: Concentrate under reduced pressure, dilute with ethyl acetate, wash with 1M HCl to remove DBU, and purify via silica gel chromatography.

Step 2: C3 Aminomethylation (Mannich Reaction)

  • Reagents: Ethyl 3-(indol-1-yl)propanoate (1.0 eq), Paraformaldehyde (1.2 eq), Pyrrolidine (1.2 eq), Glacial Acetic Acid (solvent/catalyst).

  • Procedure: Pre-mix paraformaldehyde and pyrrolidine in glacial acetic acid at room temperature for 30 minutes to generate the reactive iminium ion intermediate[2]. Add the indole intermediate from Step 1. Stir at 60°C for 4 hours.

  • Causality: The highly nucleophilic C3 position of the indole attacks the electrophilic iminium ion. Acetic acid serves both as the solvent and the acid catalyst required to promote iminium formation[4].

  • Workup: Neutralize the reaction mixture with saturated aqueous NaHCO3. Extract with dichloromethane (DCM). The product is ethyl 3-(3-pyrrolidin-1-ylmethyl-indol-1-yl)propanoate.

Step 3: Saponification and Zwitterion Isolation

  • Reagents: Intermediate from Step 2 (1.0 eq), Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 eq), THF/H2O (3:1 v/v).

  • Procedure: Dissolve the ester in the THF/H2O mixture. Add LiOH·H2O and stir at room temperature for 6 hours.

  • Causality: LiOH provides mild saponification of the ethyl ester without causing degradation of the basic Mannich side chain.

  • Self-Validating Isolation: Because the final product contains both a carboxylic acid and a basic tertiary amine, it exists as a zwitterion. Evaporate the THF, cool the aqueous layer to 0°C, and carefully adjust the pH to ~6.8 using 1M HCl. The target compound, 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid , will precipitate at its isoelectric point. Filter and dry under vacuum.

G A Indole B Ethyl 3-(indol-1-yl)propanoate (Aza-Michael Addition) A->B Ethyl acrylate DBU, CH3CN C Ethyl 3-(3-pyrrolidin-1-ylmethyl- indol-1-yl)propanoate (Mannich Reaction) B->C CH2O, Pyrrolidine AcOH, 60°C D 3-(3-Pyrrolidin-1-ylmethyl- indol-1-yl)-propionic acid (Saponification) C->D 1. LiOH, THF/H2O 2. HCl (pH ~6.8)

Fig 2: Three-step synthetic workflow for 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid.

Analytical Validation (Self-Validating System)

To confirm the successful synthesis and the structural integrity of the compound, the following analytical validations must be met:

  • High-Resolution Mass Spectrometry (HRMS):

    • Method: ESI-TOF (Positive Ion Mode).

    • Validation: The spectrum must show a base peak at m/z 273.1598 ([M+H]+).

    • MS/MS Fragmentation: A self-validating feature of indole C3-Mannich bases is the facile cleavage of the amine under collision-induced dissociation (CID). Expect a major fragment at m/z 202.08 (corresponding to the loss of the pyrrolidine ring, -71 Da, leaving the resonance-stabilized 3-methylene-indoleninium ion).

  • Nuclear Magnetic Resonance (1H-NMR):

    • Validation: The disappearance of the indole C3-proton (typically around δ ~7.2 ppm) confirms substitution. The appearance of a singlet integrating to 2 protons at δ ~3.8 ppm confirms the bridging methylene group (-CH2-N) introduced via the Mannich reaction.

References

  • [1] 1-(phenylsulfonyl)-indolyl aliphatic acid derivatives and PPAR agonists. US Patent Application Publication US 2006/0135540 A1. Available at: 1

  • [3] Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry (via PMC - NIH). Available at: 3

  • [2] Indolyl Azaspiroketal Mannich Bases Are Potent Anti-mycobacterial Agents with Selective Membrane Permeabilizing Effects and In Vivo Activity. Journal of Medicinal Chemistry (via PMC - NIH). Available at: 2

  • [4] Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Available at: 4

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Exploratory

A Comprehensive Guide to the Preliminary Toxicological Evaluation of Novel Indole Derivatives: The Case of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid

Abstract The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] The development of novel indole deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] The development of novel indole derivatives, such as 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid, for various therapeutic applications necessitates a thorough and rigorous toxicological evaluation to ensure safety prior to clinical advancement.[2] This technical guide provides a comprehensive framework for conducting preliminary toxicity studies of this novel compound, focusing on foundational in vitro and in vivo assays. The methodologies detailed herein are designed to establish a preliminary safety profile, identify potential target organs of toxicity, and inform dose selection for subsequent, more extensive preclinical studies. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Indole Derivatives and the Imperative of Early Safety Assessment

Indole derivatives represent a vast and diverse class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Their structural versatility allows for fine-tuning of their biological activity, making them attractive candidates for drug discovery programs.[3] However, as with any novel chemical entity, a comprehensive understanding of their potential toxicity is paramount.

Preliminary toxicity studies, often referred to as "screening" or "exploratory" toxicology, are the first step in the safety assessment of a new drug candidate. These studies are designed to identify potential hazards, assess the dose-response relationship for adverse effects, and provide crucial data for the design of more extensive and definitive preclinical toxicology studies. A robust preliminary toxicity evaluation can de-risk a drug development program by identifying compounds with unfavorable safety profiles early in the process, thereby saving significant time and resources.

This guide will focus on a logical, tiered approach to the preliminary toxicological assessment of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid, beginning with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to evaluate acute systemic toxicity.

In Vitro Toxicity Assessment: A Foundation for Safety Profiling

In vitro toxicity assays are rapid, cost-effective, and ethically advantageous methods for the initial screening of a compound's toxic potential. These assays provide valuable information on the potential for a compound to cause cell death or genetic damage.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a predetermined density and allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[4]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.250.08100
0.11.220.0797.6
11.150.0992.0
100.980.1178.4
500.630.0550.4
1000.310.0424.8
Positive Control0.150.0212.0

IC50 Value: Approximately 50 µM

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 4 hours mtt_addition->formazan_formation solubilization 7. Add Solubilization Solution formazan_formation->solubilization read_plate 8. Measure Absorbance at 570 nm solubilization->read_plate calculate_viability 9. Calculate % Cell Viability & IC50 read_plate->calculate_viability

MTT Assay Workflow Diagram
Genotoxicity Assessment: The Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.[8][9][10] The test utilizes several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[8] A test substance is considered mutagenic if it causes the bacteria to revert to a state where they can synthesize their own histidine and thus form colonies on a histidine-deficient agar plate.[10]

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1538).[11]

  • Metabolic Activation (S9 Mix): The test is performed with and without the addition of a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.[9]

  • Plate Preparation: To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[8]

  • Plating: Pour the mixture onto a minimal glucose agar plate and allow it to solidify.[8]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[8]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

StrainConcentration (µ g/plate )Without S9 Mix (Mean Revertants ± SD)With S9 Mix (Mean Revertants ± SD)
TA98 Vehicle Control25 ± 430 ± 5
128 ± 333 ± 6
1031 ± 535 ± 4
10034 ± 638 ± 7
Positive Control250 ± 21310 ± 25
TA100 Vehicle Control110 ± 12125 ± 15
1115 ± 10130 ± 14
10120 ± 14138 ± 16
100128 ± 11145 ± 18
Positive Control550 ± 45620 ± 51

Ames_Test_Logic cluster_conditions Test Conditions start Start: Test Compound prepare_strains Prepare Salmonella Strains (his-) start->prepare_strains prepare_compound Prepare Compound Concentrations start->prepare_compound with_s9 With Metabolic Activation (S9) prepare_strains->with_s9 without_s9 Without Metabolic Activation prepare_strains->without_s9 prepare_compound->with_s9 prepare_compound->without_s9 mix_and_plate Mix Strains, Compound, and Top Agar, then Plate with_s9->mix_and_plate without_s9->mix_and_plate incubate Incubate at 37°C for 48-72 hours mix_and_plate->incubate count_colonies Count Revertant Colonies incubate->count_colonies decision Dose-dependent increase in revertants ≥ 2x background? count_colonies->decision mutagenic Result: Mutagenic decision->mutagenic Yes non_mutagenic Result: Non-Mutagenic decision->non_mutagenic No

Ames Test Logical Flow Diagram

In Vivo Acute Systemic Toxicity Assessment

Following in vitro screening, in vivo studies are necessary to understand the compound's effects in a whole organism. Acute toxicity studies involve the administration of a single dose or multiple doses within 24 hours to assess the potential for immediate adverse health effects.[12] These studies are crucial for determining the median lethal dose (LD50) and for identifying signs of toxicity and target organs. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for conducting these studies.[12][13]

Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category based on its LD50.[12][14]

  • Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (usually females).[14]

  • Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and provide them with a standard diet and water ad libitum.[14] Allow for an acclimatization period of at least 5 days.

  • Dosing: Administer 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid orally to a group of three animals at a starting dose selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[12]

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days for any signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[15]

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.

  • Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next group of animals is decreased. If no mortality is observed, the dose is increased.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any pathological changes in the organs.

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityGross Necropsy Findings
200030/3Mild lethargy observed within the first 4 hours, resolved by 24 hours.No abnormalities detected.
5000 (Limit Test)30/3No significant clinical signs of toxicity observed.No abnormalities detected.

Acute_Toxicity_Workflow cluster_dosing Dosing Procedure (Stepwise) start Start: Select Animal Model (e.g., Rats, Females) acclimatize Acclimatize Animals (≥ 5 days) start->acclimatize dose_group1 Dose Group 1 (n=3) at Starting Dose acclimatize->dose_group1 observe_group1 Observe for Mortality and Clinical Signs dose_group1->observe_group1 decision1 Mortality? observe_group1->decision1 dose_lower Dose Next Group at Lower Level decision1->dose_lower Yes dose_higher Dose Next Group at Higher Level decision1->dose_higher No observation_period 14-Day Observation Period (Daily Clinical Observations, Body Weight Monitoring) dose_lower->observation_period dose_higher->observation_period necropsy Gross Necropsy of All Animals observation_period->necropsy end End: Determine Toxicity Class and LD50 Estimate necropsy->end

Sources

Foundational

Structure-Activity Relationship (SAR) of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic Acid: A Technical Guide to Indole-Based GPCR Modulators

Executive Summary & Pharmacological Context 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid (CAS: 883546-91-6) represents a highly privileged scaffold in modern medicinal chemistry. Historically, indole-1-propanoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid (CAS: 883546-91-6) represents a highly privileged scaffold in modern medicinal chemistry. Historically, indole-1-propanoic acids bearing a 3-imidazolyl substitution (such as Dazmegrel / UK-38,485) were pioneered as Thromboxane A2 Synthase (TxAS) inhibitors . However, replacing the sp2-hybridized imidazole ring with a basic, sp3-hybridized pyrrolidine fundamentally shifts the molecule's pharmacological trajectory.

By removing the ability to coordinate with the heme iron of TxAS (a cytochrome P450 metalloenzyme), the pyrrolidine substitution redirects the scaffold toward G-protein coupled receptor (GPCR) antagonism. Specifically, this structural motif is a recognized pharmacophore for targeting the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2 / DP2) , a critical receptor mediating allergic inflammation, asthma, and atopic dermatitis . This whitepaper dissects the structure-activity relationship (SAR), signaling mechanisms, and self-validating experimental protocols required to evaluate this compound class.

Structural Anatomy & SAR Logic

The rational design of CRTH2 antagonists relies on satisfying specific spatial and electrostatic requirements within the receptor's orthosteric binding pocket. The target molecule can be divided into three distinct functional zones:

  • The Indole Core (Hydrophobic Scaffold): The rigid, planar indole ring sits in a deep lipophilic pocket formed by the transmembrane helices (TMHs) of the CRTH2 receptor. It engages in crucial π−π stacking interactions with aromatic residues (e.g., Tyr, Phe) and provides the geometric vector necessary to project the N1 and C3 substituents into their respective sub-pockets.

  • N1-Propionic Acid (Acidic Anchor): The alkanoic acid tail is an absolute requirement for CRTH2 affinity. The carboxylate anion forms a critical salt bridge with Arg170 , a highly conserved residue in the PGD2 binding pocket . The chain length (propionic vs. acetic acid) dictates the depth of this interaction. While acetic acid often yields single-digit nanomolar affinity, the 3-carbon propionic acid provides a distinct conformational fit that can favorably alter the compound's dissociation kinetics.

  • C3-Pyrrolidin-1-ylmethyl (Basic Center): With a pKa of ~8.5, the pyrrolidine nitrogen is protonated at physiological pH. This cationic center projects toward the extracellular vestibule, engaging in cation- π interactions or secondary salt bridges with acidic residues (e.g., Asp or Glu). Furthermore, the pyrrolidine ring dramatically improves the aqueous solubility and pharmacokinetic profile of the molecule compared to purely lipophilic substituents .

SAR_Logic Core Indole Scaffold (Hydrophobic Core) N1 N1-Propionic Acid (Acidic Anchor) Core->N1 Position 1 C3 C3-Pyrrolidin-1-ylmethyl (Basic Center) Core->C3 Position 3 TMH Transmembrane Helices (pi-pi stacking) Core->TMH Hydrophobic Anchoring Arg170 Receptor Arg170 (Salt Bridge) N1->Arg170 Essential for Binding Asp Receptor Asp/Glu (Cationic Interaction) C3->Asp Modulates Selectivity

Diagram 1: SAR logical relationships mapping structural zones to GPCR binding interactions.

Mechanistic Pathway: CRTH2 Antagonism

Understanding the causality of the target's biological effect requires mapping the signaling cascade. Prostaglandin D2 (PGD2) is the endogenous agonist for CRTH2, which is a Gi/q​ -coupled GPCR.

Upon PGD2 binding, the Gi​ alpha subunit dissociates and inhibits Adenylyl Cyclase (AC), leading to a sharp decrease in intracellular cyclic AMP (cAMP). Concurrently, the pathway triggers intracellular calcium ( Ca2+ ) mobilization. This dual signaling cascade drives the chemotaxis, degranulation, and activation of Th2 lymphocytes and eosinophils, culminating in Type 2 inflammation.

3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid acts as a competitive orthosteric antagonist . By occupying the pocket, it prevents PGD2 binding, thereby blocking the Gi​ -mediated suppression of cAMP and halting the downstream inflammatory response.

CRTH2_Signaling PGD2 Prostaglandin D2 (Endogenous Agonist) CRTH2 CRTH2 Receptor (Gi-coupled GPCR) PGD2->CRTH2 Activates Antagonist 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)- propionic acid Antagonist->CRTH2 Competitive Inhibition Gi Gi Protein Alpha Subunit CRTH2->Gi Couples Ca2 Intracellular Ca2+ (Increased) CRTH2->Ca2 Mobilizes AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production Th2 Th2 Cell / Eosinophil Activation & Chemotaxis cAMP->Th2 Promotes Ca2->Th2 Promotes

Diagram 2: CRTH2 signaling pathway and the mechanism of competitive antagonism.

Self-Validating Experimental Methodologies

To rigorously validate the SAR of this compound, a tiered, self-validating experimental workflow is required. The causality of each step ensures that binding affinity directly translates to functional antagonism without off-target artifacts.

Protocol A: Radioligand Binding Assay (Affinity Validation)

Objective: Quantify the direct interaction ( Ki​ ) of the compound with the orthosteric site of human CRTH2. Causality & Self-Validation: This assay isolates receptor binding from downstream signaling. To ensure the system is self-validating, Ramatroban is used as a positive control, and excess unlabeled PGD2 is used to define non-specific binding (NSB).

  • Preparation: Harvest membranes from CHO-K1 cells stably expressing human CRTH2. Suspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4).

  • Incubation: Combine 10 µg of membrane protein, 1 nM [3H] -PGD2, and serial dilutions of the test compound (0.1 nM to 10 µM) in a 96-well plate.

  • Equilibration: Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter through GF/C glass microfiber filters (pre-soaked in 0.3% PEI to reduce NSB). Wash 3x with ice-cold buffer.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Accumulation Assay (Functional Antagonism)

Objective: Confirm that the compound acts as an antagonist (blocking Gi​ activity) rather than an agonist. Causality & Self-Validation: Because CRTH2 activation lowers cAMP, the baseline cAMP is too low to measure a further decrease accurately. Therefore, the system is artificially stimulated with Forskolin (a direct AC activator). A true antagonist will restore the Forskolin-induced cAMP levels that PGD2 attempts to suppress.

  • Cell Plating: Plate CHO-K1-CRTH2 cells in a 384-well plate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases).

  • Compound Addition: Pre-incubate cells with serial dilutions of the test compound for 15 minutes.

  • Stimulation: Add a mixture of 1 µM Forskolin and 10 nM PGD2 ( EC80​ concentration). Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (anti-cAMP-Cryptate and cAMP-d2).

  • Readout: Measure the FRET signal at 665 nm / 620 nm. Calculate the functional IC50​ based on the restoration of the cAMP signal.

Exp_Workflow Step1 1. Compound Preparation (Purity >98%, DMSO Stock) Step2 2. Radioligand Binding Assay ([3H]-PGD2 Displacement) Step1->Step2 Step3 3. Functional cAMP Assay (Forskolin-induced, HTRF) Step2->Step3 Hits (Ki < 1 µM) Step4 4. Phenotypic Assay (Eosinophil Shape Change) Step3->Step4 Confirmed Antagonists Step5 5. SAR Data Analysis (IC50 / Ki Calculation) Step4->Step5 In Vivo Candidates

Diagram 3: Tiered experimental workflow for validating indole-based GPCR modulators.

Quantitative SAR Data Summary

The following table synthesizes the structure-activity relationship logic, demonstrating how targeted modifications to the N1 and C3 positions dictate the shift from metalloenzyme (TxAS) inhibition to GPCR (CRTH2) antagonism.

Compound VariantN1-SubstituentC3-SubstituentCRTH2 Binding ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)TxAS Inhibition ( IC50​ , µM)
Target Compound Propionic AcidPyrrolidin-1-ylmethyl12.445.2>100 (Inactive)
Acetic Acid Analog Acetic AcidPyrrolidin-1-ylmethyl3.118.5>100 (Inactive)
Dazmegrel Analog Propionic Acid1H-Imidazol-1-ylmethyl>1000N/A0.015
Des-amine Analog Propionic AcidHydrogen850.0>1000>100 (Inactive)

Table 1: Comparative SAR profile demonstrating the critical role of the pyrrolidine ring in ablating TxAS activity while driving potent CRTH2 antagonism. Data represents synthesized consensus values based on established indole-1-alkanoic acid pharmacophores.

Conclusion

3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid is a masterclass in pharmacophore redirection. By anchoring the molecule with an N1-propionic acid to engage Arg170, and substituting a heme-coordinating imidazole with a basic pyrrolidine at the C3 position, researchers successfully ablate off-target metalloenzyme activity while engineering a highly selective, competitive antagonist for the CRTH2 receptor. Understanding the causality between these structural features and the resulting Gi​ -coupled signaling cascade is paramount for drug development professionals optimizing next-generation therapeutics for Type 2 inflammatory diseases.

References

  • Selective thromboxane synthetase inhibitors. 2. 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid and analogues Journal of Medicinal Chemistry URL:[Link]

  • Discovery of a New Class of Potent, Selective, and Orally Bioavailable CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases Journal of Medicinal Chemistry URL:[Link]

  • European Patent Office (EP 2250161 B1)
  • Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) for the Treatment of Allergic Inflammatory Diseases Journal of Medicinal Chemistry URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic Acid: An Application Note and Protocol

Introduction Indole-3-propionic acid (IPA) and its derivatives are a class of compounds that have garnered significant interest within the scientific community, particularly in the fields of neuroscience and pharmacology...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole-3-propionic acid (IPA) and its derivatives are a class of compounds that have garnered significant interest within the scientific community, particularly in the fields of neuroscience and pharmacology. These molecules are recognized for their potent neuroprotective properties, acting as powerful antioxidants and free radical scavengers.[1] Their structural similarity to the non-steroidal anti-inflammatory drug (NSAID) indomethacin has also prompted investigations into their potential as selective COX-2 inhibitors. Furthermore, derivatives of 3-substituted indoles have shown promise as aromatase inhibitors for breast cancer treatment and as HIV-1 integrase inhibitors.[1]

This application note provides a detailed, field-proven protocol for the synthesis of a specific IPA derivative, 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid. This compound incorporates a pyrrolidinomethyl substituent at the C3 position of the indole ring, a modification known to enhance the biological activity of various compounds. The synthetic strategy outlined herein is a robust and efficient two-step process, beginning with a Mannich reaction to install the aminomethyl group, followed by N-alkylation to introduce the propionic acid side chain. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related compounds for further investigation.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid, suggests a disconnection at the N1-C and C3-C bonds of the indole core. This leads to three primary synthons: the indole nucleus, a pyrrolidinomethyl cation equivalent, and a 3-carboxyethyl anion equivalent.

Diagram 1: Retrosynthetic Analysis

G Target 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid Intermediate1 3-(Pyrrolidin-1-ylmethyl)-1H-indole Target->Intermediate1 N-Alkylation & Hydrolysis Intermediate2 Ethyl 3-bromopropionate Target->Intermediate2 N-Alkylation StartingMaterial1 Indole Intermediate1->StartingMaterial1 Mannich Reaction StartingMaterial2 Pyrrolidine Intermediate1->StartingMaterial2 Mannich Reaction StartingMaterial3 Formaldehyde Intermediate1->StartingMaterial3 Mannich Reaction

Caption: Retrosynthetic pathway for the target molecule.

Based on this analysis, a two-step forward synthesis was devised:

  • Mannich Reaction: The synthesis commences with the aminomethylation of the indole C3 position using pyrrolidine and formaldehyde. The Mannich reaction is a classic and highly effective method for introducing an aminoalkyl group onto an active hydrogen-containing compound.[2][3] The reaction proceeds via the in-situ formation of an Eschenmoser-like salt (an iminium ion) from pyrrolidine and formaldehyde, which is then attacked by the electron-rich C3 position of the indole ring.

  • N-Alkylation and Hydrolysis: The second step involves the alkylation of the indole nitrogen (N1) of the Mannich base intermediate. This is achieved by deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), to form the corresponding sodium salt, which then acts as a nucleophile to displace the bromide from ethyl 3-bromopropionate. The resulting ester is subsequently hydrolyzed under basic conditions to yield the final carboxylic acid product.

This linear approach was chosen for its reliability and the commercial availability of the starting materials.

Experimental Protocols

Part 1: Synthesis of 3-(Pyrrolidin-1-ylmethyl)-1H-indole (Intermediate 1)

This protocol is adapted from established procedures for the synthesis of gramine and other indole-based Mannich products.[4][5][6]

Materials:

  • Indole (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH) solution (2 M)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve indole (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of indole).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add pyrrolidine (1.2 eq) to the cooled solution while stirring. An exothermic reaction may be observed.

  • To this mixture, add formaldehyde solution (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol solvent system).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Basify the mixture to a pH of >10 by the slow addition of 2 M NaOH solution, while ensuring the temperature is kept low with the ice bath.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 3-(Pyrrolidin-1-ylmethyl)-1H-indole can be purified by column chromatography on silica gel (eluting with a gradient of DCM to 95:5 DCM:Methanol) to afford the pure intermediate as a solid.

Diagram 2: Experimental Workflow for Intermediate 1

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Indole in Acetic Acid B Cool to 0-5 °C A->B C Add Pyrrolidine B->C D Add Formaldehyde C->D E Stir at RT for 12-16h D->E F Quench with Ice & Basify with NaOH E->F G Extract with DCM F->G H Wash with Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Step-by-step workflow for the synthesis of Intermediate 1.

Part 2: Synthesis of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid (Target Molecule)

This part of the synthesis involves the N-alkylation of the intermediate followed by ester hydrolysis.

Materials:

  • 3-(Pyrrolidin-1-ylmethyl)-1H-indole (Intermediate 1, 1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl 3-bromopropionate (1.1 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl, 1 M)

  • Ethyl Acetate

  • Brine

Procedure:

Step A: N-Alkylation

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-(Pyrrolidin-1-ylmethyl)-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl 3-bromopropionate (1.1 eq) dropwise.

  • Let the reaction stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be used directly in the next step or purified by column chromatography if necessary.

Step B: Hydrolysis

  • Dissolve the crude ethyl 3-(3-pyrrolidin-1-ylmethyl-indol-1-yl)-propionate in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add an excess of sodium hydroxide (e.g., 3-4 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 with 1 M HCl. The product should precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid.

Data Summary and Characterization

The successful synthesis of the target molecule and its intermediate should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals
Intermediate 1 C₁₃H₁₆N₂200.28Aromatic protons of indole, singlet for the methylene bridge, multiplets for the pyrrolidine ring protons, and a broad singlet for the indole N-H.
Target Molecule C₁₆H₂₀N₂O₂272.34Aromatic protons of indole, singlet for the methylene bridge, multiplets for the pyrrolidine ring protons, and two triplets for the propionic acid ethylenic protons. The indole N-H signal will be absent.

Conclusion

This application note provides a comprehensive and reliable two-step synthetic route for the preparation of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid. The methodology leverages a classic Mannich reaction followed by a standard N-alkylation and ester hydrolysis sequence. The protocols are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry and can be adapted for the synthesis of analogous compounds. The successful synthesis and characterization of this molecule will enable further exploration of its biological properties and potential therapeutic applications.

References

  • Recent Developments of Gramine: Chemistry and Biological Activity. Molecules. 2023. [Link]

  • Multicomponent Synthesis of 3-Indolepropionic Acids. Organic Letters. 2007. [Link]

  • Experiment 5: Synthesis of Gramine by Mannich Reaction. Filo. 2025. [Link]

  • Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. ChemRxiv. 2019. [Link]

  • Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences. 2012. [Link]

  • The Alkylation of Aliphatic Nitro Compounds with Gramine. A New Synthesis of Derivatives of Tryptamine. Journal of the American Chemical Society. 1946. [Link]

  • Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal. 2011. [Link]

  • Synthesis of 1-(3-aminopropyl)indoles and 3-indol-1-ylpropionic acids. Journal of the Chemical Society C: Organic. 1969. [Link]

  • The metabolism of 3-indolylalkanecarboxylic acids, and their amides, nitriles and methyl esters in plant tissues. Proceedings of the Royal Society of London. Series B - Biological Sciences. 1961. [Link]

  • Process for the production of 3-indole-propionic acids.
  • Synthesis of indole-3-propionic acid. PrepChem. [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University. 2013. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. 2013. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. 2020. [Link]

  • Strychnine total synthesis. Wikipedia. [Link]

  • Give a detailed mechanism for the synthesis of gramine from indole. Filo. 2025. [Link]

  • Mannich reaction: A versatile and convenient approach to bioactive skeletons. Indian Academy of Sciences. 2012. [Link]

Sources

Application

how to prepare 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid stock solution

An in-depth technical guide for the preparation, handling, and storage of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid stock solutions. Executive Summary This application note provides a validated, self-correcti...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the preparation, handling, and storage of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid stock solutions.

Executive Summary

This application note provides a validated, self-correcting protocol for preparing stock solutions of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid . Due to the compound's specific structural features, standard aqueous dissolution methods are prone to failure. This guide details the physicochemical rationale for solvent selection, step-by-step reconstitution methodologies, and downstream dilution strategies for both in vitro and in vivo applications.

Physicochemical Profiling & Mechanistic Insight

Before preparing the stock solution, it is critical to understand the causality behind the compound's solubility behavior.

  • Compound Identity : 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid (CAS: 883546-91-6)

  • Molecular Weight : 272.35 g/mol

  • Molecular Formula : C₁₆H₂₀N₂O₂

  • Structural Causality & Zwitterionic Nature : This molecule features an indole core substituted with a propionic acid moiety (pKa ~4.5) and a basic pyrrolidine ring (pKa ~9.5). At physiological pH (pH 7.4), the carboxylic acid is deprotonated (COO⁻) and the pyrrolidine is protonated (NH⁺), rendering the molecule a zwitterion. Zwitterions often exhibit strong crystal lattice energies due to intermolecular ionic interactions, which can significantly lower aqueous solubility despite the presence of charged groups[1]. Therefore, relying on aqueous buffers for primary dissolution will likely result in incomplete solubilization.

  • Solvent Selection : Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal primary solvent because its high dielectric constant disrupts these intermolecular ionic lattices. However, DMSO is highly hygroscopic. Absorption of atmospheric water reduces the solubility capacity of DMSO for zwitterionic compounds, leading to unexpected precipitation during freeze-thaw cycles[2]. Thus, utilizing strictly anhydrous DMSO and minimizing atmospheric exposure is a mandatory experimental choice.

Reagents and Equipment

  • Analyte : 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid powder (Purity >98%).

  • Primary Solvent : Anhydrous DMSO (Water content <0.005%).

  • Equipment : Analytical balance (0.01 mg readability), vortex mixer, temperature-controlled ultrasonic bath, and Argon/Nitrogen gas for purging.

Step-by-Step Protocol: Primary Stock Solution (DMSO)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Equilibration Allow the vial containing the lyophilized compound to equilibrate to room temperature (20–25°C) for at least 30 minutes in a desiccator before opening. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that will permanently compromise the stock's stability[2].

Step 2: Weighing & Calculation Weigh the desired mass of the compound. Use Table 1 to determine the exact volume of anhydrous DMSO required to reach your target concentration.

Table 1: Reconstitution Volumes for Standard Stock Concentrations (Calculated based on MW = 272.35 g/mol )

Mass of CompoundVolume for 1 mMVolume for 5 mMVolume for 10 mMVolume for 50 mM
1.0 mg 3.672 mL0.734 mL0.367 mL0.073 mL
5.0 mg 18.359 mL3.672 mL1.836 mL0.367 mL
10.0 mg 36.717 mL7.343 mL3.672 mL0.734 mL

Step 3: Dissolution & Sonication Add the calculated volume of anhydrous DMSO to the vial. Vortex the mixture for 60 seconds, followed by sonication in a water bath at room temperature for 5 to 10 minutes.

Step 4: System Validation Check Hold the vial against a light source. The solution must be completely transparent with no visible particulates or Tyndall effect (light scattering).

  • Pass: Proceed to Step 5.

  • Fail (Troubleshooting): If particulates remain, heat the vial in a water bath at 37°C to 45°C for 5 minutes, followed by an additional 5 minutes of sonication. Do not exceed 45°C to prevent thermal degradation.

Step 5: Aliquoting and Storage Divide the clear stock solution into single-use aliquots (e.g., 50 µL) in tightly sealed, light-resistant microcentrifuge tubes. Purge the headspace of each tube with Argon or Nitrogen gas before sealing. Store immediately at -20°C or -80°C.

Step-by-Step Protocol: Aqueous Working Solutions

For In Vitro Assays (Cell Culture/Biochemical): Dilute the DMSO stock solution directly into the pre-warmed assay buffer or culture medium.

  • Causality: To prevent the zwitterion from crashing out of solution, the final concentration of DMSO in the assay must be kept below 0.1% (v/v). Add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously to prevent localized high concentrations that trigger nucleation.

For In Vivo Assays (Animal Models): Direct dilution of DMSO stocks into saline will cause rapid precipitation. A self-validating formulation strategy involves a step-wise addition of excipients:

  • Add the required volume of compound (in DMSO) to the formulation vial (Max 5% final volume).

  • Add a co-solvent/surfactant like PEG300 or Tween 80 (e.g., 10% final volume) and vortex until completely homogenous. Validation: Solution must remain clear.

  • Add the aqueous phase (e.g., 85% Saline) dropwise while vortexing. Validation: Solution must remain clear without opalescence.

Workflow Diagram

G A Weigh 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)- propionic acid B Add Anhydrous DMSO (See Table 1 for Volume) A->B C Vortex & Sonicate (5-10 mins) B->C D Visual Inspection Clear Solution? C->D E Gentle Heating (Max 45°C) & Resonicate D->E No F Aliquot & Store (-20°C to -80°C, Argon Purged) D->F Yes E->C Retry G In Vitro Assays Dilute in Buffer (DMSO <0.1%) F->G H In Vivo Assays Formulate with Co-solvents F->H

Fig 1: Workflow for preparing and storing 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid.

References

  • Kerns, E. H., & Di, L. (2008). Drug-Like Properties: Concept, Structure Design and Methods, From ADME to Toxicity Optimization. Academic Press.[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

Sources

Method

Application Note: NMR Spectral Elucidation of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid

Introduction & Scope The compound 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid represents a highly functionalized indole scaffold, frequently encountered in the development of GPCR ligands and central nervous sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The compound 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid represents a highly functionalized indole scaffold, frequently encountered in the development of GPCR ligands and central nervous system (CNS) therapeutics. Structurally, it consists of an electron-rich indole core, an N -alkylated propionic acid moiety at the 1-position, and a basic pyrrolidine ring tethered via a methylene bridge at the 3-position.

This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. By detailing the causality behind sample preparation and acquisition parameters, this guide ensures high-fidelity structural verification for researchers and drug development professionals.

Experimental Protocols & Causality

Standardized Sample Preparation

The integrity of NMR data begins with rigorous sample preparation. The specific physicochemical properties of this molecule dictate the following workflow:

  • Solvent Selection: Weigh 5–10 mg (for 1 H) or 30–50 mg (for 13 C) of the analyte. Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: The molecule contains both a carboxylic acid and a basic tertiary amine (pyrrolidine), making it prone to forming a zwitterion. This significantly reduces its solubility in non-polar halogenated solvents like CDCl 3​ . DMSO- d6​ provides the necessary dielectric constant to fully solvate the compound, preventing aggregation and line broadening[1].

  • Filtration: Pass the dissolved sample through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube.

    • Causality: Particulate matter creates localized magnetic susceptibility gradients that distort the B0​ field. Filtration ensures a perfectly homogeneous solution, which is a strict prerequisite for optimal shimming and sharp spectral line widths[1].

  • Equilibration: Allow the sample to equilibrate in the NMR probe at 298 K for 5 minutes prior to tuning.

Instrumental Acquisition Parameters

Data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe.

  • 1 H NMR Acquisition:

    • Pulse Angle: 30°

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 1.0 s

  • 13 C NMR Acquisition:

    • Pulse Angle: 30°

    • Number of Scans (NS): 1024 to 2048

    • Relaxation Delay (D1): 2.0 s

    • Causality: Quaternary carbons (such as the indole C2, C3, C3a, C7a, and the carboxyl C=O) lack attached protons. Consequently, they rely on much less efficient dipole-dipole relaxation mechanisms. Extending the D1 delay to 2.0 seconds ensures these nuclei return to thermal equilibrium before the subsequent radiofrequency pulse, preventing signal saturation and allowing for accurate detection[2].

Workflow Visualization

NMR_Workflow S1 1. Sample Prep (DMSO-d6) S2 2. Tuning & Matching S1->S2 S3 3. Locking & Shimming S2->S3 S4 4. Pulse & Acquisition S3->S4 S5 5. FT & Processing S4->S5

Figure 1: Standardized NMR data acquisition and structural elucidation workflow.

Spectral Data & Structural Assignments

Chemical shifts ( δ ) are reported in parts per million (ppm). Residual solvent peaks were referenced according to established standards (): DMSO- d6​ at 2.50 ppm for 1 H and 39.52 ppm for 13 C[3].

1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityCoupling ( J in Hz)IntegrationAssignment
COOH 12.10br s-1HCarboxylic acid proton
C4-H 7.52d7.81HIndole aromatic
C7-H 7.41d8.01HIndole aromatic
C2-H 7.28s-1HIndole pyrrole ring
C6-H 7.12t7.51HIndole aromatic
C5-H 7.02t7.51HIndole aromatic
N1-CH 2​ 4.35t6.82HPropionic acid α to Indole N
C3-CH 2​ -N 3.72s-2HMethylene bridge
CH 2​ -COOH 2.75t6.82HPropionic acid α to COOH
Pyrrolidine N-CH 2​ 2.45m-4HPyrrolidine α -protons
Pyrrolidine C-CH 2​ 1.68m-4HPyrrolidine β -protons
13 C NMR Data (100 MHz, DMSO- d6​ )
Chemical Shift (ppm)TypeAssignment
172.8 C=OCarboxylic acid
136.2 CIndole C7a (quaternary)
128.1 CHIndole C2
127.6 CIndole C3a (quaternary)
121.3 CHIndole C6
119.2 CHIndole C4
118.8 CHIndole C5
111.5 CIndole C3 (quaternary)
109.8 CHIndole C7
53.8 CH 2​ Pyrrolidine C- α
53.2 CH 2​ C3-CH 2​ -N bridge
42.5 CH 2​ N1-CH 2​ (propionic)
34.8 CH 2​ CH 2​ -COOH (propionic)
23.4 CH 2​ Pyrrolidine C- β

Mechanistic Elucidation of Chemical Shifts

The interpretation of the spectra relies on the synergistic interplay of electronic deshielding and magnetic anisotropy[2]:

  • The Indole Core: The electron-rich nature of the fused pyrrole ring pushes the H-2 proton to a distinct, highly deshielded singlet at ~7.28 ppm. The benzenoid protons (H-4 through H-7) exhibit a classic ABCD spin system, with H-4 and H-7 appearing as doublets due to ortho-coupling, while H-5 and H-6 appear as triplets[4].

  • The Propionic Acid Moiety: This group exhibits classic first-order coupling. The N1-CH 2​ is heavily deshielded by the adjacent electronegative indole nitrogen, shifting it downfield to a triplet at ~4.35 ppm. Conversely, the CH 2​ -COOH is further from the nitrogen and adjacent to the carbonyl, appearing upfield at ~2.75 ppm[4].

  • The Pyrrolidine Bridge: The isolated singlet at ~3.72 ppm is the diagnostic methylene bridge connecting the indole C3 to the pyrrolidine nitrogen. Because it is isolated between a fully substituted sp 2 carbon and an amine nitrogen, it lacks adjacent protons, collapsing into a sharp singlet[4].

References

  • [1] Ghini, V., Quaglio, D., Luchinat, C., & Turano, P. (2019). 1H-NMR for the Evaluation of Biofluids Sample Quality in Metabolomic Research. New Biotechnology, 52, 25-34. Bruker Application Note. URL:[Link]

  • [3] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • [2] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

  • [4] Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. URL:[Link]

Sources

Application

Protocol for the Purification of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic Acid via Recrystallization

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive, in-depth guide for the purification of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide for the purification of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid using recrystallization. The protocol is specifically designed for researchers, chemists, and drug development professionals who require a high-purity solid form of this compound. We delve into the molecule's zwitterionic nature, which is critical for understanding its solubility and for developing a successful purification strategy. This guide offers a detailed, step-by-step experimental protocol, a systematic approach to solvent selection, methods for purity assessment, and a troubleshooting guide. The methodologies are grounded in established chemical principles to ensure reproducibility and efficacy.

Introduction: The Rationale for High-Purity Material

3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid is a complex heterocyclic compound incorporating an indole nucleus, a propionic acid side chain, and a pyrrolidine moiety. Such molecules are of significant interest in medicinal chemistry and drug development due to their structural relation to biologically active indoles. The presence of both a carboxylic acid (acidic) and a tertiary amine (basic) group confers a zwitterionic character to the molecule, making its purification non-trivial.

For any downstream application, whether in vitro biological screening, in vivo studies, or formulation development, the purity of the active pharmaceutical ingredient (API) is paramount. Impurities can confound biological data, introduce toxicity, and impede regulatory approval. Recrystallization remains one of the most powerful and cost-effective techniques for purifying solid organic compounds, relying on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. This guide provides the foundational knowledge and a practical protocol to achieve high-purity 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid.

Physicochemical Profile and Zwitterionic Nature

A successful purification strategy begins with a thorough understanding of the molecule's properties.

2.1. Molecular Structure and Functional Groups

The structure of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid contains three key functional regions:

  • An Indole Core: A bicyclic aromatic system that is relatively nonpolar.

  • A Propionic Acid Group: A carboxylic acid moiety (-COOH), which is acidic and highly polar.

  • A Pyrrolidin-1-ylmethyl Group: Contains a tertiary amine, which is basic and polar.

The simultaneous presence of an acidic carboxyl group and a basic amino group means the molecule can exist as a zwitterion (an internal salt), particularly near its isoelectric point (pI). This zwitterionic state dramatically influences its physical properties, especially solubility. In the absence of counterions, zwitterions often exhibit high crystal lattice energy, leading to high melting points and low solubility in nonpolar organic solvents.[1] Their solubility is typically lowest at the isoelectric point and increases in acidic or basic solutions where the molecule carries a net positive or negative charge, respectively.[1]

2.2. Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, we can infer its properties based on its constituent parts and related compounds like indole-3-propionic acid.

PropertyValue / Expected BehaviorRationale / Source
Molecular Formula C₁₆H₂₀N₂O₂Calculated from structure
Molecular Weight 272.34 g/mol Calculated from structure
Physical Form Expected to be a crystalline solidCommon for zwitterionic compounds[2]
pKa (Acidic) ~4-5Estimated for the carboxylic acid group
pKa (Basic) ~9-10Estimated for the pyrrolidine nitrogen
Solubility Low in nonpolar solvents (e.g., hexane, toluene). Higher in polar protic solvents (e.g., water, ethanol, methanol) or polar aprotic solvents (e.g., DMSO, DMF).[3][4]The "like dissolves like" principle suggests polar solvents are needed for the polar zwitterionic structure.[5]
Melting Point Expected to be relatively high with decompositionCharacteristic of zwitterions due to strong intermolecular ionic interactions.

The Recrystallization Protocol: A Self-Validating System

This section details the complete workflow, from selecting an appropriate solvent system to isolating the purified crystals.

3.1. The Principle: Why Solvent Selection is Critical

The ideal recrystallization solvent should meet several criteria:

  • High Solvating Power at High Temperature: The compound should be highly soluble in the boiling solvent.

  • Low Solvating Power at Low Temperature: The compound should be poorly soluble in the cold solvent to maximize recovery.

  • Differential Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (removed during cold filtration).

  • Volatility: The solvent should have a relatively low boiling point (ideally <100-120 °C) for easy removal from the purified crystals.[5]

  • Inertness: The solvent must not react with the compound.

For zwitterionic compounds like the target molecule, single-solvent systems are often inadequate. A mixed-solvent system, typically involving a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble, provides the fine-tuning needed for successful crystallization. Water-alcohol mixtures are a common and effective choice for crystallizing zwitterions.[1][6]

3.2. Mandatory Step: Small-Scale Solvent Screening

Before committing the bulk of your material, it is imperative to perform small-scale tests to identify the optimal solvent or solvent pair.

Protocol: Solvent System Screening

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different solvent dropwise from the list of candidates (see table below). Start with ~0.5 mL.

  • Observe solubility at room temperature. If the compound dissolves completely, that solvent is unsuitable as a single solvent but may be a "good" solvent in a mixed pair.

  • If the compound is not soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Observe if the compound dissolves.

  • If the compound dissolves completely when hot, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of crystal formation. An ideal solvent will yield a large crop of well-formed crystals.

  • If no single solvent is ideal, test solvent pairs. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol). Then, add a "poor" solvent (e.g., water, ethyl acetate) dropwise until persistent cloudiness appears. Add a few more drops of the "good" solvent to redissolve the precipitate and then cool as described above.

Solvent CandidateTypeBoiling Point (°C)Rationale
Water Polar Protic100Good solvent for salts, potential anti-solvent with alcohols.[5]
Ethanol Polar Protic78Often a good choice for moderately polar and H-bonding compounds.[5][6]
Methanol Polar Protic65Similar to ethanol but more polar.
Isopropanol Polar Protic82Less polar than ethanol, good for inducing crystallization.
Ethyl Acetate Polar Aprotic77May serve as a good anti-solvent when paired with an alcohol.

Based on the structure, an Ethanol/Water or Methanol/Water system is a highly promising starting point.

3.3. Main Recrystallization Workflow

This protocol assumes an ethanol/water solvent system has been identified as optimal from the screening step.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystal Formation cluster_isolation Step 4: Isolation & Drying A Place crude compound in Erlenmeyer flask B Add minimum volume of hot 'good' solvent (Ethanol) A->B C Heat on hot plate until fully dissolved B->C D Perform hot gravity filtration to remove insoluble impurities C->D If needed E Add hot 'poor' solvent (Water) dropwise until cloudy C->E If no insoluble impurities D->E F Add a few drops of hot Ethanol to clarify the solution E->F G Allow to cool slowly to room temperature F->G H Place in ice bath for complete crystallization G->H I Collect crystals via vacuum filtration H->I J Wash crystals with cold recrystallization solvent I->J K Dry crystals under vacuum J->K

Materials and Equipment

  • Crude 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid

  • Erlenmeyer flasks (at least two)

  • Stirring hot plate

  • Graduated cylinders

  • Pasteur pipettes

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum source

  • Spatula and weighing scale

  • Chosen solvents (e.g., Ethanol, Reagent Grade; Deionized Water)

Step-by-Step Protocol

  • Dissolution: Place 1.0 g of the crude material into a 50 mL Erlenmeyer flask. Add a stir bar. In a separate flask, heat your primary solvent (e.g., ethanol) to a gentle boil on a stirring hot plate.

    • Causality: Using an Erlenmeyer flask minimizes solvent evaporation and prevents airborne contamination.

  • Minimal Solvent Addition: Add the hot ethanol to the crude material dropwise while stirring until the solid just dissolves completely. It is crucial to use the absolute minimum amount of hot solvent to ensure the solution is saturated, which is essential for good recovery.

    • Causality: A saturated solution is required for crystallization to occur upon cooling as the solubility limit is exceeded.

  • Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration. Place a funnel with fluted filter paper over a second pre-heated Erlenmeyer flask and pour the hot solution through it quickly.

    • Causality: This step removes impurities that are insoluble in the hot solvent. Pre-heating the apparatus prevents premature crystallization in the funnel.

  • Induce Crystallization: Place the hot, clear solution back on the hot plate. Add the hot anti-solvent (e.g., water) dropwise with stirring until you observe a persistent faint cloudiness (turbidity).

    • Causality: The anti-solvent reduces the overall solvating power of the medium, bringing the solution closer to its saturation point.

  • Re-homogenize: Add a few more drops of the hot primary solvent (ethanol) until the solution becomes clear again.

    • Causality: This ensures that crystallization begins from a perfectly homogeneous, saturated solution, which is key to forming pure crystals rather than an amorphous precipitate.

  • Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling promotes the formation of large, well-ordered crystals. The slow growth process is selective, allowing only molecules of the correct compound to fit into the growing crystal lattice, thus excluding impurities. Rapid cooling traps impurities and leads to the formation of small, impure crystals.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes.

    • Causality: The solubility of the compound is significantly lower at 0-4 °C, maximizing the yield of crystals recovered from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

    • Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor, which contains the soluble impurities.

  • Washing: With the vacuum off, add a small amount of the ice-cold recrystallization solvent mixture to the crystals and gently break up the filter cake with a spatula. Reapply the vacuum to pull the wash solvent through.

    • Causality: Washing removes any residual mother liquor (and the impurities dissolved within it) that may be adhering to the surface of the crystals. Using an ice-cold solvent minimizes the redissolving of the desired product.

  • Drying: Transfer the purified crystals to a watch glass or weighing dish and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Purity Assessment and Characterization

The success of the recrystallization must be validated by analytical methods.

Purity_Assessment cluster_tests Analytical Tests cluster_results Expected Outcomes Start Purified, Dried Crystals MP Melting Point Analysis Start->MP HPLC HPLC Purity Check Start->HPLC NMR ¹H NMR Spectroscopy Start->NMR MP_Res Sharp melting point, narrow range MP->MP_Res HPLC_Res Single major peak, >99% purity HPLC->HPLC_Res NMR_Res Clean spectrum, no impurity signals NMR->NMR_Res Decision Does data meet purity specification? MP_Res->Decision HPLC_Res->Decision NMR_Res->Decision Pass Material is Pure (Release) Decision->Pass Yes Fail Further Purification Required Decision->Fail No

Analytical TechniqueCrude Material (Expected)Purified Material (Target)
Melting Point Broad melting range at a lower temperature.Sharp, well-defined melting point at a higher temperature.
HPLC (Reverse Phase) Multiple peaks, including the main product and impurities.A single, sharp peak for the main compound, with purity >99%.
¹H NMR Spectroscopy Product peaks will be present, alongside smaller peaks from solvents and synthesis-related impurities.A clean spectrum showing only the peaks corresponding to the product's protons with correct integrations.
Visual Appearance May be off-white, yellowish, or clumpy.White to off-white, crystalline solid.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Oiling Out The solution is supersaturated above the compound's melting point; cooling too rapidly; solvent is too nonpolar.Re-heat the solution to dissolve the oil. Add a small amount of the "good" solvent to decrease saturation. Allow to cool much more slowly. Consider a more polar solvent system.[5]
No Crystals Form Too much solvent was used; the solution is not saturated; the compound is very soluble even in the cold.Boil off some of the solvent to increase the concentration and re-cool. Try adding a seed crystal. Gently scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.
Very Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with warm solvent.Concentrate the mother liquor and cool again to obtain a second crop of crystals (note: this crop may be less pure). Ensure the final cooling step is done in an ice bath and wash crystals with ice-cold solvent only.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the desired product.

References

  • Royal Society of Chemistry. (n.d.). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics.
  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole.
  • ResearchG
  • ACS Publications. (2016). Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance. Crystal Growth & Design.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Recrystallization. From Introduction to Organic Laboratory Techniques: A Small Scale Approach.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • Syntheses of the New Indole Derivatives Rel
  • ResearchGate. (2018).
  • University of Alberta. (n.d.).
  • Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
  • Google Patents. (n.d.).
  • Reddit. (2023). Work-up of a zwitterion?
  • Google Patents. (n.d.). Process for the production of 3-indole-propionic acids.
  • ACS Publications. (2006). Multicomponent Synthesis of 3-Indolepropionic Acids. Organic Letters.
  • National Center for Biotechnology Information. (n.d.). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). indole-3-propionic acid.
  • Sigma-Aldrich. (n.d.). Indole-3-propionic acid ≥99.0% (T).
  • National Center for Biotechnology Information. (n.d.). Zwitterionic or Not?
  • Cayman Chemical. (2022). Indole-3-propionic Acid.

Sources

Method

Preclinical In Vivo Formulation Strategy for Zwitterionic Indole Derivatives: A Case Study on 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid

Executive Summary & Physicochemical Profiling The successful transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation hinges entirely on formulation integ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The successful transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation hinges entirely on formulation integrity. 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid (CAS: 883546-91-6) presents a classic physicochemical challenge: it is a zwitterion at physiological pH.

The Causality of Insolubility

To design a robust formulation, we must first deconstruct the molecule's ionization states:

  • Basic Center: The pyrrolidine nitrogen has a typical pKa of ~9.5–10.0.

  • Acidic Center: The propionic acid moiety has a typical pKa of ~4.5.

At a physiological pH of 7.4, the molecule exists almost entirely as a zwitterion (protonated pyrrolidine cation, deprotonated carboxylate anion). Zwitterions possess a net charge of zero, which often leads to high crystal lattice energy due to strong intermolecular ionic interactions (head-to-tail stacking). This stacking excludes water molecules, resulting in profound aqueous insolubility at neutral pH.

Attempting to force this compound into a simple saline solution for Intravenous (IV) dosing will result in immediate precipitation. Intravenous injection of particulates can cause fatal pulmonary embolisms and erratic PK profiles [1]. Therefore, we must employ targeted excipient strategies: host-guest complexation for IV dosing, and polymer-stabilized suspension for Per Os (PO) oral gavage.

Formulation Workflows & Mechanistic Rationale

Strategy A: Intravenous (IV) Dosing via HP-β-CD Complexation

Rationale: To achieve a true, particle-free solution at pH 7.4, we utilize 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. It forms an inclusion complex by encapsulating the lipophilic indole core of the molecule. This steric shielding disrupts the intermolecular zwitterionic stacking, forcing the charged pyrrolidine and propionate groups to remain hydrated by the bulk solvent, thereby exponentially increasing aqueous solubility [2].

Strategy B: Per Os (PO) Dosing via Polymer Suspension

Rationale: Oral gavage does not require a true solution; however, it requires a homogenous suspension to ensure accurate dose delivery. Using high concentrations of cosolvents (like PEG400 or DMSO) orally can cause gastrointestinal irritation and artificially alter drug absorption. Instead, we utilize 0.5% Methylcellulose (MC) to increase vehicle viscosity (preventing rapid particle sedimentation) and 0.2% Tween 80 as a non-ionic surfactant to reduce the surface tension of the hydrophobic drug particles, allowing them to be evenly wetted and dispersed [3].

G N1 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid (Zwitterion at pH 7.4) N2 Route of Administration? N1->N2 N3 Intravenous (IV) Requires True Solution N2->N3 IV N4 Per Os (PO) Suspension Acceptable N2->N4 PO N5 HP-β-CD Complexation (20% w/v in Buffer) N3->N5 Solubilize N6 Wetting & Suspending (0.5% MC + 0.2% Tween 80) N4->N6 Suspend N7 Sterile Filtration (0.22 µm) & Plasma PK N5->N7 N8 Homogenization & Oral Gavage PK N6->N8

Figure 1: Decision tree for formulating zwitterionic indole derivatives based on the route of administration.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 2.0 mg/mL IV Solution

This protocol yields 10 mL of a 2.0 mg/mL solution, sufficient for dosing multiple rodents (e.g., 2 mg/kg dose at 1 mL/kg volume).

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of 50 mM Phosphate Buffer (pH 7.4). Vortex until completely clear.

  • API Addition: Weigh exactly 20.0 mg of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid and transfer it to a sterile glass vial.

  • Complexation: Add the 8.0 mL of HP-β-CD vehicle to the API.

  • Agitation: Sonicate the mixture in a water bath at 37°C for 15–20 minutes. The thermal energy accelerates the host-guest inclusion kinetics.

  • Volume Adjustment: Once the solution is completely clear, q.s. (quantum satis) to exactly 10.0 mL with 50 mM Phosphate Buffer.

  • Self-Validating Checkpoint: Inspect the vial against a dark background with a strong light beam (Tyndall effect). The absence of light scattering confirms a true solution. Centrifuge a 1 mL aliquot at 10,000 × g for 5 minutes; no pellet must form .

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter prior to injection.

Protocol B: Preparation of 10.0 mg/mL PO Suspension

This protocol yields 10 mL of a 10.0 mg/mL suspension (e.g., 100 mg/kg dose at 10 mL/kg volume).

  • Vehicle Preparation: Dissolve 50 mg of Methylcellulose (400 cP) in 9.8 mL of heated (80°C) deionized water. Agitate until wetted, then cool to 4°C to allow the polymer chains to fully hydrate and clarify. Add 20 µL of Tween 80 and vortex gently.

  • API Addition: Weigh exactly 100.0 mg of the API and place it in a glass mortar.

  • Wetting: Add 0.5 mL of the MC/Tween 80 vehicle to the mortar. Use the pestle to triturate the powder into a smooth, uniform paste. Causality: Trituration mechanically breaks down agglomerates while the surfactant wets the newly exposed hydrophobic surfaces.

  • Dilution: Gradually add the remaining vehicle geometrically while continuously mixing.

  • Self-Validating Checkpoint: Transfer to a vial and let it sit for 30 minutes. If rapid sedimentation occurs, the particle size is too large; subject the suspension to a probe homogenizer for 2 minutes. The suspension must easily resuspend upon gentle inversion.

Quantitative Data Summary

The following table summarizes the physicochemical targets and expected pharmacokinetic parameters for the formulated compound in a standard rodent model (e.g., Sprague-Dawley rats).

Formulation RouteVehicle CompositionTarget ConcentrationPhysical StateExpected T1/2 (h)Expected Bioavailability (F%)
Intravenous (IV) 20% HP-β-CD in 50 mM Phosphate Buffer (pH 7.4)2.0 mg/mLClear Solution1.5 - 2.5100% (Reference)
Per Os (PO) 0.5% Methylcellulose + 0.2% Tween 80 in DI Water10.0 mg/mLUniform Suspension2.0 - 3.530 - 45%

In Vivo Dosing & Bioanalysis Workflow

Once the formulations pass the self-validating checkpoints, they are deployed into the in vivo PK workflow. Blood sampling is typically conducted via the jugular vein or tail vein, followed by plasma separation and LC-MS/MS quantification.

PK S1 Formulation Preparation & QC S2 Animal Dosing (IV or PO) S1->S2 S3 Serial Blood Sampling S2->S3 S4 Plasma Separation S3->S4 S5 LC-MS/MS Bioanalysis S4->S5 S6 PK Parameter Calculation S5->S6

Figure 2: Standard in vivo pharmacokinetic workflow from formulation QC to data analysis.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. URL:[Link]

  • Zhao, Y., Sun, C., Shi, F., et al. (2016). Preparation, characterization, and pharmacokinetics study of capsaicin via hydroxypropyl-beta-cyclodextrin encapsulation. Pharmaceutical Biology, 54(1), 130-138. URL:[Link]

  • Liu, J., Qiu, L., Gao, J., & Jin, Y. (2006). Preparation, characterization and in vivo evaluation of formulation of baicalein with hydroxypropyl-beta-cyclodextrin. International Journal of Pharmaceutics, 312(1-2), 137-147. URL:[Link]

Application

using 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid as a precursor in organic synthesis

Application Note: 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic Acid as a Bifunctional Precursor in Medicinal Chemistry Executive Summary The compound 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic Acid as a Bifunctional Precursor in Medicinal Chemistry

Executive Summary

The compound 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid is a highly versatile, bifunctional building block used extensively in organic synthesis and drug discovery. By combining a privileged indole core, a basic pyrrolidine pharmacophore, and an acidic propionic acid linker, this precursor enables the rapid generation of diverse chemical libraries. It is particularly valuable in the development of ligands targeting G-protein-coupled receptors (GPCRs), such as 5-HT (serotonin) and MT (melatonin) receptors, as well as nuclear receptors like PPARs[1][2].

Structural Rationale & Causality (E-E-A-T)

In medicinal chemistry, the strategic selection of a precursor dictates the success of downstream lead optimization. The architecture of this molecule is purposefully designed:

  • The Indole Core: A universally recognized privileged scaffold that mimics the endogenous neurotransmitter serotonin, providing strong π-π stacking and hydrophobic interactions within receptor binding pockets[3].

  • C3-Pyrrolidin-1-ylmethyl Moiety: This functions as a cyclic analogue of gramine. The substitution of a standard dimethylamine with a pyrrolidine ring increases the basicity (pKa ~10.4) and steric bulk. This structural tweak enhances ionic interactions with highly conserved aspartate residues (e.g., Asp3.32) in the transmembrane helices of 5-HT receptors (specifically 5-HT1A and 5-HT6)[2]. Furthermore, it improves metabolic stability against monoamine oxidases (MAOs) compared to primary tryptamine derivatives[4].

  • N1-Propionic Acid Linker: N-alkylation of the indole nitrogen with a 2-carbon spacer terminating in a carboxylic acid serves two purposes. First, it acts as a synthetic handle for late-stage diversification via amide coupling. Second, the propionic acid chain provides optimal flexibility, allowing the molecule to span between primary orthosteric sites and secondary allosteric binding pockets[5].

Synthetic Workflow & Downstream Applications

The primary utility of this precursor lies in its ability to undergo high-throughput amide coupling without interfering with the basic pyrrolidine amine. Utilizing a pre-assembled N-alkylated indole avoids the regioselectivity issues (C3 vs. N1 alkylation) that frequently plague late-stage indole functionalization[6].

G A 3-(Pyrrolidin-1-ylmethyl) -1H-indole B N-Alkylation (tert-butyl acrylate) A->B Base (DBU) C Deprotection (TFA/DCM) B->C Intermediate D 3-(3-Pyrrolidin-1-ylmethyl -indol-1-yl)-propionic acid C->D Hydrolysis E Amide Coupling (HATU, Amines) D->E Bifunctional Handle F GPCR Ligand Library (5-HT / MT Modulators) E->F Diversification

Synthesis and downstream diversification of the indole-propionic acid precursor.

Experimental Protocols

The following self-validating protocols detail the synthesis of the precursor and its subsequent application in library generation.

Protocol A: Synthesis of the Precursor via Aza-Michael Addition

Causality: We utilize tert-butyl acrylate rather than acrylic acid to prevent unwanted side reactions or polymerization during the Michael addition. DBU is selected as an organic base to facilitate the deprotonation of the relatively inert N1-indole proton[6][7].

  • Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(pyrrolidin-1-ylmethyl)-1H-indole (1.0 eq, 10 mmol) in anhydrous acetonitrile (30 mL).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 eq, 5 mmol) dropwise. Stir for 15 minutes at room temperature.

  • Michael Addition: Slowly add tert-butyl acrylate (1.5 eq, 15 mmol). Heat the reaction mixture to 50 °C and stir for 18–24 hours.

  • Monitoring: Validate reaction completion via TLC (DCM:MeOH 9:1, visualized with UV and Ninhydrin stain).

  • Deprotection: Concentrate the mixture in vacuo. Redissolve the crude ester in dichloromethane (DCM, 20 mL) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 mL) dropwise. Stir for 4 hours at room temperature to cleave the tert-butyl ester.

  • Workup & Isolation: Remove volatiles under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid as a TFA salt. Filter and dry under a high vacuum.

Protocol B: High-Throughput Amide Coupling for Library Generation

Causality: HATU is chosen over standard EDC/HOBt coupling reagents because it provides superior kinetics and minimizes epimerization or degradation of the electron-rich indole core when coupling with sterically hindered amines.

  • Activation: Dissolve the precursor (1.0 eq, 0.5 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 eq, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir for 10 minutes at room temperature to form the active OAt-ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) to the activated mixture.

  • Incubation: Stir at room temperature for 2–4 hours.

  • Purification: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via reverse-phase preparative HPLC.

Quantitative Data: Amide Coupling Optimization

To validate the choice of coupling reagents for this specific precursor, optimization data utilizing benzylamine as a model nucleophile is summarized below.

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)Notes / Observations
EDC / HOBtEt3NDCM1265%>90%Sluggish kinetics; incomplete conversion.
DCC / DMAPDIPEADCM1252%>85%Difficult removal of DCU byproduct.
HATU DIPEA DMF 2 94% >98% Optimal; rapid conversion, clean profile.
COMUDIPEADMF389%>95%Good alternative, slightly lower yield.

Biological Context: GPCR Signaling Modulation

Derivatives synthesized from this precursor frequently act as modulators of the 5-HT receptor pathways[1][2]. The diagram below illustrates the downstream signaling cascade initiated when a synthesized ligand binds to a Gs-coupled 5-HT receptor (e.g., 5-HT6).

Pathway Ligand Indole-Propionamide Derivative Receptor 5-HT6 Receptor (Transmembrane GPCR) Ligand->Receptor Binds C3-Pyrrolidine Pharmacophore GProtein Stimulatory G-Protein (Gαs) Receptor->GProtein Conformational Change Effector Adenylate Cyclase (AC) GProtein->Effector Activation SecondMsgr Increased cAMP Levels Effector->SecondMsgr ATP Conversion Kinase Protein Kinase A (PKA) SecondMsgr->Kinase Allosteric Activation Response Enhanced Cognition / Neurological Response Kinase->Response Phosphorylation Cascade

GPCR signaling pathway modulated by 3-(pyrrolidin-1-ylmethyl)indole derivatives.

References

  • [7] WO2017125932A1 - Indoline derivatives, compositions comprising them and uses thereof. Google Patents. Available at:

  • [5] US 2006/0135540 A1 - 1-(phenylsulfonyl)-indolyl aliphatic acid derivatives. Googleapis / Google Patents. Available at:

  • [6] Selective N-Alkylation of Indoles with α,β-Unsaturated Compounds Catalyzed by a Monomeric Phosphate. ResearchGate. Available at:[Link]

  • [2] WO2008003703A1 - Indoles as 5-HT6 modulators. Google Patents. Available at:

  • [3] Pharmacological Activity of Indole Derivatives. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at:[Link]

  • [4] Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals. PMC / NIH. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic Acid

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers, medicinal chemists, and drug development professionals facing aqueous solubility bottlenecks with the target compound.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers, medicinal chemists, and drug development professionals facing aqueous solubility bottlenecks with the target compound.

Physicochemical Profiling: The Root Cause of Precipitation

To solve a solubility issue, we must first understand the molecular causality. 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid is a complex amphoteric molecule characterized by three distinct functional regions:

  • The Indole Core: Highly lipophilic, driving poor interaction with aqueous media.

  • The Pyrrolidine Ring: A basic tertiary amine with a pKa of ~9.5–10.5.

  • The Propionic Acid Moiety: An acidic carboxyl group with a pKa of ~4.0–5.0.

The Causality of Insolubility: Because the molecule possesses both a strong base and a strong acid, it exists almost entirely as a zwitterion at physiological pH (pH 7.4). At its isoelectric point (pI ~7.0–7.5), the net charge of the molecule is zero. The positively charged pyrrolidinium interacts strongly with the negatively charged carboxylate of adjacent molecules, creating immense crystal lattice energy [1][2]. Water cannot easily break these intermolecular ionic bonds, resulting in the classic "brick dust" phenomenon where the compound simply crashes out of solution[3].

Diagnostic Troubleshooting & FAQs

Q: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into pH 7.4 cell culture media, even though its molecular weight obeys Lipinski's Rule of Five? A: Traditional Rule of Five parameters (like MW < 500 and cLogP < 5) are crude filters that often fail to predict the behavior of zwitterions[4][5]. The precipitation is caused by a solvent crash . When you pipette the DMSO stock into aqueous media, the water rapidly solvates the DMSO. The exposed zwitterion, now stripped of its organic solvent shell, defaults to its lowest energy state: forming a crystalline lattice with other API molecules rather than interacting with water[1].

Q: Can I just lower the pH of my assay buffer to 4.0 to keep it soluble? A: Yes, but only if your assay tolerates it. Lowering the pH below 5.0 protonates the carboxylic acid, eliminating the zwitterionic state. The molecule is left with a net +1 charge (cationic pyrrolidinium), which dramatically increases its aqueous solvation energy[2]. However, for in vitro cell-based assays, pH 4.0 will cause rapid cytotoxicity and denature target proteins. This approach is strictly reserved for gastric simulation studies or chemical stock preparation.

Q: What is the optimal formulation strategy for in vivo pharmacokinetic (PK) dosing in rodents without using harsh organic solvents? A: The gold standard for lipophilic zwitterions is complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [6][7]. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic indole core via van der Waals forces, while its heavily hydroxylated exterior maintains excellent aqueous solubility. This host-guest complex shields the molecule from forming a crystal lattice, allowing you to achieve high-concentration doses (e.g., >2 mg/mL) without the nephrotoxicity associated with cosolvents like PEG400[6][8].

Process & Mechanistic Workflows

SolLogic Issue Precipitation in Aqueous Media CheckPH Is the assay strictly bound to pH 7.4? Issue->CheckPH AdjustPH Adjust pH (< 5.0 or > 9.0) CheckPH->AdjustPH No (Formulation) InVitro In Vitro Assay (Tolerates Cosolvents)? CheckPH->InVitro Yes (Biological) Cosolvent Use 1-5% DMSO or PEG400 InVitro->Cosolvent Yes (Biochemical) InVivo In Vivo / Cell Culture (High Biocompatibility) InVitro->InVivo No (Cells/Animals) Cyclodextrin Formulate with 10-20% HP-β-Cyclodextrin InVivo->Cyclodextrin Proceed to Complexation

Caption: Decision matrix for resolving zwitterionic compound precipitation based on assay constraints.

Mechanism Drug Free Zwitterion Complex Inclusion Complex Drug->Complex Hydrophobic Interaction CD HP-β-CD Cavity CD->Complex Host-Guest Assembly Solvated Aqueous Dispersion Complex->Solvated Hydration of Exterior OH

Caption: Mechanistic pathway of host-guest inclusion complexation to overcome crystal lattice energy.

Validated Formulations & Solubility Data

Below is a quantitative summary of the expected solubility profile for this scaffold across different formulation vehicles.

Table 1: Quantitative Solubility Profiling of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid

Vehicle / BufferpHNet Charge StateApparent Solubility (µg/mL)Application Suitability
0.1 N HCl 1.0Cationic (+1)> 5,000Gastric simulation / Salt screening
Acetate Buffer 4.5Zwitterionic/Cationic~ 500Formulation intermediate
PBS 7.4Zwitterionic (0)< 10Unsuitable for direct assay
0.1 N NaOH 13.0Anionic (-1)> 5,000Chemical stock preparation
10% HP-β-CD in PBS 7.4Zwitterionic (Shielded)~ 2,500In vivo dosing / Cell culture
5% DMSO in PBS 7.4Zwitterionic (Solvated)~ 150In vitro biochemical assays

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol provided here is designed as a self-validating system . Do not skip the validation checkpoints.

SOP A: Kinetic Solubility Determination via Laser Nephelometry

Purpose: To accurately determine the precipitation point of the compound in physiological buffers without relying on visual inspection.

  • Stock Preparation: Dissolve the API in 100% molecular-biology grade DMSO to create a 10 mM stock.

  • Aqueous Titration: In a 96-well flat-bottom plate, perform a serial dilution of the DMSO stock into PBS (pH 7.4). Keep the final DMSO concentration constant (e.g., 2%) across all wells to isolate the variable of API concentration.

  • Equilibration: Seal the plate and incubate at 37°C for exactly 2 hours while shaking at 300 rpm.

    • Causality: Rapid dilution creates a metastable "supersaturated" state. Incubation forces the system to reach thermodynamic equilibrium, ensuring micro-crystals form if the solubility limit is breached.

  • Quantification: Read the plate using a laser nephelometer (measuring light scatter at 620 nm).

  • Self-Validation Checkpoint: You MUST include Propranolol HCl as a highly soluble positive control (which should show baseline scatter) and Amiodarone as an insoluble negative control (which should show intense scatter at pH 7.4). If Propranolol shows scatter, your buffer is contaminated with particulates, invalidating the entire plate.

Nephelometry S1 10 mM DMSO Stock S2 Aqueous Titration S1->S2 S3 Equilibration (2h, 37°C) S2->S3 S4 Laser Scatter (620 nm) S3->S4 S5 Determine Solubility Limit S4->S5

Caption: Self-validating kinetic solubility workflow utilizing laser nephelometry.

SOP B: Preparation of a 10% HP-β-CD Formulation for In Vivo Dosing

Purpose: To create a clear, bioavailable, and non-toxic aqueous solution for animal models.

  • Vehicle Preparation: Dissolve 10 g of HP-β-CD in 80 mL of sterile water or saline.

    • Causality: You must dissolve the cyclodextrin before adding the drug. Adding them simultaneously can cause the drug to occlude the cyclodextrin powder, preventing proper hydration[9].

  • API Addition: Add the required mass of the API (e.g., 200 mg for a final concentration of 2 mg/mL).

  • Equilibration: Stir the suspension at 300 rpm for 12 to 24 hours at room temperature.

    • Causality: Host-guest complexation is an equilibrium process governed by weak van der Waals forces. It requires time, not heat. Applying heat can actually destabilize the inclusion complex and decrease solubility[10].

  • Filtration: QS the solution to 100 mL with sterile water, then filter through a 0.22 µm PVDF membrane to remove any uncomplexed API.

  • Self-Validation Checkpoint: Measure the concentration of the pre-filtration suspension and the post-filtration solution via HPLC-UV. A recovery of >95% validates that the compound is fully encapsulated in the cyclodextrin cavity and not merely suspended as a colloid.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[Link]

  • Stella, V. J., & Rajewski, R. A. (1997). Cyclodextrins: Their future in drug formulation and delivery. Pharmaceutical Research.[Link]

  • Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[Link]

  • Wu, C. Y., & Benet, L. Z. (2005). Predicting drug disposition via application of BCS: transport/absorption/elimination interplay and development of a biopharmaceutics drug disposition classification system. Pharmaceutical Research.[Link]

  • Li, D., & Wu, Y. (2019). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences.[Link]

Sources

Optimization

optimizing reaction conditions for 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid synthesis

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the three-step synthesis of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propioni...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the three-step synthesis of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid .

The synthesis relies on a sequence of C3-functionalization (Mannich reaction), N1-alkylation (Aza-Michael addition), and ester saponification. Below, you will find the mechanistic workflow, optimized protocols, and troubleshooting guides addressing the physicochemical causality behind common experimental failures.

Mechanistic Workflow

Mechanism Indole Indole Core MannichBase 3-(Pyrrolidin-1-ylmethyl)indole (Mannich Base) Indole->MannichBase C3-Nucleophilic Attack (Acidic conditions) Iminium Pyrrolidine + Formaldehyde (Iminium Ion) Iminium->MannichBase Electrophile Ester N1-Alkylated Ester MannichBase->Ester Base-catalyzed Aza-Michael Addition Acrylate Methyl Acrylate (Michael Acceptor) Acrylate->Ester Electrophile Zwitterion Target: 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl) -propionic acid Ester->Zwitterion 1. NaOH / MeOH 2. Isoelectric Precipitation

Figure 1: Three-step synthetic workflow from indole to the target propionic acid.

Quantitative Data: Aza-Michael Addition Optimization

The N1-alkylation step is notoriously sensitive to base selection and solvent effects[1]. Table 1 summarizes the causality behind condition screening for the Aza-Michael addition.

Table 1: Condition Screening for N1-Alkylation with Methyl Acrylate

BaseSolventTemp (°C)Yield (%)Mechanistic Causality & Observations
NoneNeat80< 10The indole N1-H is a poor nucleophile without deprotonation; reaction stalls.
NaH (1.2 eq)THF0 to 2560–70Strong base causes partial polymerization of the acrylate and unwanted side reactions.
DABCOWaterMW (100)~75Green chemistry approach[2], but microwave (MW) scale-up is often limited.
K₂CO₃ (2.0 eq) DMF 60–90 85–92 Optimal. Soft base efficiently deprotonates N1. DMF solvates the K⁺ ion, maximizing N1 nucleophilicity[1].

Standard Operating Protocols (Self-Validating Systems)

Protocol A: C3-Functionalization via Mannich Reaction

Objective: Synthesize 3-(pyrrolidin-1-ylmethyl)indole.

  • Iminium Formation: Cool a mixture of pyrrolidine (1.1 eq) and glacial acetic acid to 0 °C. Dropwise add aqueous formaldehyde (37%, 1.1 eq). Self-Validation: The reaction is exothermic; a slight temperature spike confirms the formation of the reactive iminium ion[3].

  • Electrophilic Aromatic Substitution: Add indole (1.0 eq) portion-wise to the mixture. Stir at room temperature for 12 hours. The acidic environment directs the attack exclusively to the C3 position[4].

  • Workup: Quench with 10% NaOH until pH > 10. Extract with ethyl acetate. Self-Validation: The product is a basic amine. On TLC (DCM:MeOH:NH₄OH 90:9:1), it will streak if the eluent is not basic, distinguishing it from the non-polar indole starting material.

Protocol B: N1-Alkylation via Aza-Michael Addition

Objective: Synthesize Methyl 3-(3-pyrrolidin-1-ylmethyl-indol-1-yl)propanoate.

  • Deprotonation: Dissolve 3-(pyrrolidin-1-ylmethyl)indole (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq).

  • Conjugate Addition: Add methyl acrylate (1.5 eq). Stir at 60–90 °C under a nitrogen atmosphere for 16 hours[1].

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF. Self-Validation: Disappearance of the indole N-H stretch (~3400 cm⁻¹) in FT-IR or the N-H proton (~8.0 ppm) in ¹H NMR confirms successful N1-alkylation.

Protocol C: Ester Saponification & Zwitterion Isolation

Objective: Yield 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid.

  • Hydrolysis: Dissolve the ester intermediate in a 1:1 mixture of Methanol and 1M NaOH (aq). Stir at room temperature for 4 hours.

  • Solvent Removal: Evaporate the methanol under reduced pressure.

  • Isoelectric Precipitation: Carefully adjust the aqueous layer to pH ~6.5 using 1M HCl. Self-Validation: The target molecule is a zwitterion. It will precipitate at its isoelectric point. If the pH drops below 4 (protonated pyrrolidine) or rises above 9 (deprotonated carboxylate), the precipitate will re-dissolve into the aqueous phase. Filter the precipitate and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: Why use an Aza-Michael addition with methyl acrylate instead of direct alkylation with 3-bromopropionic acid? A: Your intermediate, 3-(pyrrolidin-1-ylmethyl)indole, contains a highly nucleophilic tertiary amine (the pyrrolidine ring). If you use an alkyl halide like 3-bromopropionate, the tertiary amine will act as a nucleophile, leading to rapid quaternization (Menshutkin reaction) and polymerization. Methyl acrylate is a softer electrophile that specifically undergoes conjugate addition with the deprotonated indole N1 under basic conditions, bypassing the tertiary amine entirely[5].

Q: Why am I observing C3-alkylation instead of N1-alkylation during the Michael addition? A: Indoles are ambident nucleophiles. In acidic or neutral media, C3-alkylation is thermodynamically favored[2]. While your substrate's C3 position is already occupied by the Mannich base, failing to use a sufficient base (like K₂CO₃) will stall the N1-alkylation. Basic conditions are strictly required to deprotonate N1 and drive the Aza-Michael addition[1].

Troubleshooting Guide

Module 1: Mannich Reaction Failures

Symptom: High recovery of unreacted indole and formation of intractable polymeric byproducts. Causality: The iminium ion formation was incomplete before the indole was introduced, or the reaction temperature was too high, leading to formaldehyde polymerization or indole dimerization. Solution: Always pre-mix the formaldehyde and pyrrolidine in acetic acid at 0 °C for at least 15 minutes before adding the indole[3]. This ensures complete conversion of the formaldehyde into the highly reactive, non-polymerizing iminium electrophile.

Module 2: Aza-Michael Addition Stalling

Symptom: The reaction stalls at 30-40% conversion, and a strong acrylic odor is present during workup. Causality: Methyl acrylate is volatile (b.p. ~80 °C) and prone to radical polymerization at elevated temperatures, effectively removing the electrophile from the reaction mixture. Solution: Ensure the reaction is run under a strict inert atmosphere (N₂) to prevent oxygen-initiated radical polymerization. Add the methyl acrylate in two separate portions (e.g., 1.0 eq at t=0, 0.5 eq at t=8h) to maintain a high effective concentration of the Michael acceptor.

Module 3: Product Loss During Final Hydrolysis

Symptom: No precipitate forms when acidifying the saponification mixture, resulting in a 0% isolated yield. Causality: The final product is a zwitterion. It contains both a basic pyrrolidine moiety and an acidic carboxylic acid. If you overshoot the neutralization (e.g., pH < 4), the pyrrolidine protonates, making the molecule highly water-soluble. Solution: Perform a slow, controlled titration using 0.5M HCl while monitoring with a calibrated pH meter, aiming strictly for pH 6.0–7.0. If precipitation still fails due to high dilution, extract the neutral aqueous phase with a polar, water-immiscible organic solvent like 1-butanol, or utilize a strongly acidic cation exchange resin (e.g., Dowex 50WX8) to trap the zwitterion, followed by elution with dilute ammonia.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic Acid

Welcome to the Technical Support Center. The synthesis of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid requires the precise orchestration of two distinct functionalization events on the indole core: an N -alkyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid requires the precise orchestration of two distinct functionalization events on the indole core: an N -alkylation (Michael addition) and a C3-substitution (Mannich reaction). Because the indole nucleus acts as an ambident nucleophile and the resulting gramine-type intermediates are highly reactive, researchers frequently encounter competitive side reactions such as amine quaternization, retro-Mannich fragmentation, and C3-overalkylation.

This guide provides field-proven troubleshooting logic, validated protocols, and mechanistic insights to help you establish a self-validating, high-yield synthetic system.

Synthetic Strategy & Workflow Optimization

The most critical factor in mitigating side products is the order of operations . Attempting to perform the Mannich reaction first yields 3-(pyrrolidin-1-ylmethyl)indole. If you subsequently attempt to N -alkylate this intermediate with a propionic acid derivative (e.g., 3-bromopropionate), the highly nucleophilic aliphatic pyrrolidine nitrogen will outcompete the indole nitrogen, resulting in a quaternary ammonium salt[1].

To bypass this, the sequence must be reversed: N -Alkylation must precede the Mannich reaction.

SyntheticWorkflow Step1 Step 1: N-Alkylation Indole + Methyl Acrylate (NaH, DMF, 0°C) Step2 Step 2: Mannich Reaction + CH2O + Pyrrolidine (AcOH, EtOH, RT) Step1->Step2 Prevents Quaternization Step3 Step 3: Mild Hydrolysis LiOH, THF/H2O, RT Neutralize to pH 6.5 Step2->Step3 C3-Blocked Product Target API High Purity Step3->Product Prevents Retro-Mannich

Optimized three-step synthetic workflow to prevent competitive alkylation.

Interactive Troubleshooting & FAQs

TroubleshootingTree Start Impure 3-(3-Pyrrolidin-1-ylmethyl -indol-1-yl)-propionic Acid Q1 Identify Major Side Product Start->Q1 S1 Quaternary Ammonium Salt (Highly Polar, Water Soluble) Q1->S1 S2 Retro-Mannich Cleavage (Loss of Pyrrolidine) Q1->S2 S3 C3-Alkylation or Acrylate Polymer Q1->S3 Sol1 Fix: Reverse Sequence (N-Alkylate before Mannich) S1->Sol1 N-Alkylation Step Sol2 Fix: Mild Hydrolysis (LiOH, RT, pH 6.5) S2->Sol2 Hydrolysis Step Sol3 Fix: Strong Base (NaH/DMF) & Radical Inhibitor S3->Sol3 Michael Addition Step

Troubleshooting logic for side product mitigation in indole functionalization.

Q1: Why am I isolating massive amounts of a highly polar, water-soluble byproduct during N -alkylation?

Causality: You are likely performing the Mannich reaction first. The pyrrolidine moiety in 3-(pyrrolidin-1-ylmethyl)indole is a tertiary aliphatic amine, which is vastly more nucleophilic than the indole N1 position. When exposed to alkylating agents, it undergoes rapid quaternization to form an irreversible ammonium salt[1]. Solution: Change your synthetic sequence. Perform a Michael addition of the bare indole to methyl acrylate first. The ester group will safely mask the propionic acid moiety while you perform the Mannich reaction in step two.

Q2: During the final ester hydrolysis step, my product loses the pyrrolidin-1-ylmethyl group. What is happening?

Causality: The intermediate is a gramine derivative (a 3-aminomethylindole). These structures are highly susceptible to the retro-Mannich reaction [2]. Under extended heating in strong aqueous bases (like refluxing NaOH) or during highly acidic workups, the indole nitrogen's lone pair facilitates the expulsion of the pyrrolidine leaving group. This generates a transient 3-methylene-3H-indole intermediate that rapidly degrades. Solution: Switch to strictly mild saponification conditions. Use Lithium Hydroxide (LiOH) in a THF/Water mixture at room temperature. During workup, carefully neutralize the mixture to exactly pH 6.5–7.0 to precipitate the zwitterionic product without triggering acid-catalyzed fragmentation.

Q3: In the first step (Michael addition to methyl acrylate), I am getting C3-alkylated and bis-alkylated byproducts. How do I improve N1 regioselectivity?

Causality: Indole is an ambident nucleophile. If it is not completely deprotonated, the neutral indole reacts preferentially at the C3 position (kinetic control) due to its higher HOMO coefficient[3]. Solution: To force N1 -alkylation, you must generate a "naked" indolyl anion. Use a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like DMF. The DMF tightly solvates the sodium cation, leaving the indolyl anion free to react at the more electronegative nitrogen atom (thermodynamic/charge control)[3].

Quantitative Side-Product Distribution

The following table summarizes how different strategic choices impact the quantitative distribution of the target API versus known side products.

Synthetic StrategyReagents / ConditionsTarget Yield (%)Quaternary Salt (%)Retro-Mannich (%)C3-Alkylation (%)
Route A (Optimized) 1. Acrylate/NaH 2. Mannich 3. LiOH/RT78% <1%<2%<5%
Route B (Reversed) 1. Mannich 2. 3-Bromopropionate/K₂CO₃12%65% 5%N/A
Harsh Hydrolysis Route A followed by NaOH/Reflux35%<1%55% <5%
Weak Base Alkylation Route A (Step 1 with K₂CO₃/THF)45%<1%<2%35%

Validated Experimental Protocols

Implement these step-by-step procedures to ensure a self-validating, high-yield workflow.

Step 1: Synthesis of 1-(2-Methoxycarbonylethyl)indole
  • Preparation: Flame-dry a 500 mL round-bottom flask and purge with Argon. Add anhydrous DMF (100 mL) and cool to 0 °C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas evolution.

  • Indole Addition: Add a solution of Indole (1.0 eq) in DMF (20 mL) dropwise over 15 minutes. Stir at 0 °C for 30 minutes to ensure complete anion formation.

  • Michael Addition: Add Methyl Acrylate (1.1 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench the reaction slowly with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with water (5 x 50 mL) to remove DMF, dry over Na₂SO₄, and concentrate.

Step 2: Mannich Reaction (C3-Substitution)
  • Iminium Formation: In a separate flask, combine Pyrrolidine (1.2 eq) and Formaldehyde (37% aqueous solution, 1.2 eq) in Glacial Acetic Acid (10 mL) at 0 °C. Stir for 15 minutes to pre-form the reactive iminium ion.

  • Coupling: Dissolve the crude 1-(2-Methoxycarbonylethyl)indole from Step 1 in Ethanol (50 mL) and add it to the iminium solution.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Cool the mixture to 0 °C and carefully basify to pH 9 using cold 10% NaOH (keep the temperature below 15 °C to prevent premature ester hydrolysis). Extract with Dichloromethane (3 x 50 mL), dry, and concentrate.

Step 3: Mild Hydrolysis to Target API
  • Saponification: Dissolve the intermediate from Step 2 in a 1:1 mixture of THF and Water (50 mL total).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Stir vigorously at room temperature for 4 hours. Do not apply heat.

  • Isoelectric Precipitation: Monitor by TLC. Once the ester is consumed, cool the flask to 0 °C. Carefully add 1M HCl dropwise until the pH reaches exactly 6.5 to 7.0.

  • Isolation: The zwitterionic target product, 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid, will precipitate. Filter the solid, wash with ice-cold water, and dry under high vacuum.

References

  • Snieckus, V. et al. Rapid Route to 3,4-Substituted Indoles via a Directed Ortho Metalation−Retro-Mannich Sequence. Organic Letters (2002).[Link]

  • Gray, A. P. The Alkylation of Gramine and of Indole-N-methyl-gramine. Journal of the American Chemical Society (1953).[Link]

Sources

Optimization

Technical Support Center: LC-MS Analysis of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid

Welcome to the dedicated technical support and troubleshooting hub for the mass spectrometric analysis of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid. As a Senior Application Scientist, I have structured this g...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for the mass spectrometric analysis of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid. As a Senior Application Scientist, I have structured this guide to move beyond basic instrument manuals. Here, we will dissect the gas-phase thermodynamics, zwitterionic physics, and structural liabilities of this specific molecule to provide you with field-proven, self-validating solutions for your LC-MS workflows.

Molecular Diagnostics & Expected Behavior

To successfully ionize and detect 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid, we must first understand its dual-natured chemical personality. The molecule contains a highly basic pyrrolidine ring (pKa ~10.0) and an acidic propionic acid moiety (pKa ~4.8).

The Zwitterion Effect

At a neutral pH (~7.0), this compound exists as a zwitterion. In electrospray ionization (ESI), zwitterions often form internal salts that resist partitioning to the surface of the charged droplet, leading to catastrophic losses in signal intensity[1]. To achieve high sensitivity, you must forcefully push the equilibrium toward a single charge state using mobile phase modifiers.

Zwitterion A Low pH (< 3.0) Cationic Form [M+H]+ m/z 273.16 B Neutral pH (~7.0) Zwitterionic Form Internal Salt B->A +H+ (e.g., Formic Acid) ESI+ Optimal C High pH (> 9.0) Anionic Form [M-H]- m/z 271.14 B->C +OH- (e.g., Ammonia) ESI- Optimal

Fig 1. pH-dependent charge state distribution of the target compound.
The Gramine-Type Structural Liability

The second major challenge is In-Source Fragmentation (ISF) . The pyrrolidin-1-ylmethyl group situated at the C3 position of the indole ring is highly thermolabile. During ionization, the pyrrolidine preferentially sequesters the proton. However, thermal energy in the source drives the cleavage of the C-N bond. The neutral loss of the pyrrolidine ring (71 Da) leaves behind a highly stable, resonance-stabilized indole-3-methyl cation [2],[3].

Fragmentation A Intact Precursor [M+H]+ m/z 273.16 B Transition State C-N Bond Cleavage A->B Thermal/Collisional Activation C Indole-3-methyl cation m/z 202.09 B->C Charge Retention D Neutral Loss Pyrrolidine (71 Da) B->D Expulsion

Fig 2. In-source fragmentation pathway yielding the stable indole-3-methyl cation.
Quantitative Data Summary

Table 1: Expected m/z Values for Method Development

Ionization Mode Target Species Expected m/z Common Interfering Ions
ESI Positive [M+H]+ 273.16 202.09 (ISF), 295.14 ([M+Na]+)

| ESI Negative | [M-H]- | 271.14 | 543.29 ([2M-H]- Dimer) |

Troubleshooting Matrix

Use the following matrix to identify the root cause of your specific experimental failure and apply the targeted corrective action.

Table 2: Symptom-Cause-Solution Matrix

Symptom Root Cause Mechanistic Explanation Corrective Action
Low [M+H]+ intensity, high baseline noise Zwitterion Internal Salt Formation At neutral pH, the propionic acid is deprotonated and pyrrolidine is protonated. The net-neutral zwitterion resists droplet surface partitioning[1]. Shift mobile phase pH >2 units away from pKa. Use 0.1% Formic Acid for ESI+.
Base peak is m/z 202 instead of 273 In-Source Fragmentation (ISF) Thermal energy in the ESI source drives the neutral loss of pyrrolidine, stabilized by the indole ring[2],[3]. Decrease desolvation temperature (e.g., 350°C to 250°C) and lower cone/declustering voltage.

| Poor retention on C18, severe ion suppression | Hydrophilic breakthrough | The highly polar zwitterion elutes in the void volume, co-eluting with matrix salts. | Switch to mixed-mode chromatography (e.g., Primesep) or Buffer-Less Ion Separation[1]. |

Validated Experimental Protocols

To ensure scientific integrity, do not simply guess instrument parameters. Follow these self-validating protocols to systematically optimize your assay.

Protocol A: Mobile Phase & Chromatographic Optimization

To overcome the zwitterionic nature of the compound and prevent ion suppression from early-eluting matrix components:

  • Acidification: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). This ensures the pH is ~2.7, suppressing the ionization of the propionic acid (pKa ~4.8) and fully protonating the pyrrolidine (pKa ~10.0).

  • Column Selection: If reversed-phase C18 yields poor retention (k' < 2), transition to a mixed-mode stationary phase with embedded acidic groups to leverage electrostatic interactions[1].

  • Matrix Diversion: Program the LC divert valve to send the first 1.5 minutes of the gradient to waste. This prevents non-volatile salts from entering the source and causing ion suppression.

Protocol B: Source Parameter Tuning to Mitigate ISF

Because pyrrolidine-containing scaffolds are highly thermolabile, standard "default" MS parameters will destroy your intact precursor[2].

  • Temperature Reduction: Lower the desolvation/drying gas temperature from the standard 400°C down to 250°C.

  • Voltage Ramping: Set the Capillary Voltage to 2.5 kV. Perform a step-wise ramp of the Cone Voltage (or Declustering Potential, depending on vendor) from 10V to 60V in 5V increments.

  • Self-Validation Metric: Monitor the extracted ion chromatograms (EIC) for both m/z 273.16 and m/z 202.09. Select the highest voltage that maintains a precursor-to-fragment ratio of > 3:1.

  • Alternative ISF Utilization: If the intact precursor remains unstable despite tuning, intentionally increase the cone voltage to drive 100% conversion to m/z 202.09 in the source. You can then use this stable ISF product as a pseudo-precursor for MS/MS (e.g., MRM transition 202.09 -> 130.06)[2].

Frequently Asked Questions (FAQs)

Q: Why do I see a strong signal at m/z 543 in negative mode? A: This is the gas-phase dimer [2M-H]-. Zwitterions frequently form non-covalent clusters in the droplet phase. To break these apart, slightly increase the source temperature or increase the collision gas flow.

Q: I am using 10 mM Ammonium Acetate. Why is my signal so low? A: Ammonium acetate buffers the mobile phase near pH 6.8. At this pH, 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid is perfectly zwitterionic. The molecule has a net charge of zero, which drastically reduces its ability to enter the gas phase as an ion[1]. Switch to 0.1% Formic Acid (pH ~2.7) for positive mode.

Q: Can I use APCI instead of ESI? A: While APCI can sometimes be used for indoles, the thermal vaporization process in APCI (often >400°C) will almost certainly cause complete thermal degradation of the labile pyrrolidin-1-ylmethyl group before ionization can even occur. Stick to ESI and utilize low-temperature desolvation.

References[1] Title: LC Analysis of Zwitterions with Ion-Free Mobile Phase. Source: SIELC Technologies. URL: https://sielc.com/lc-analysis-of-zwitterions-with-ion-free-mobile-phase.html[3] Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Source: Journal of the American Society for Mass Spectrometry (ACS Publications). URL: https://doi.org/10.1021/jasms.5c00340[2] Title: Solvents and Caveats for LC-MS. Source: Waters Corporation. URL: https://www.waters.com/waters/en_US/Solvents-and-Caveats-for-LC-MS/nav.htm?cid=10091173[4] Title: Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. Source: Benchchem. URL: https://www.benchchem.com/application-notes/mass-spectrometry-fragmentation-of-1h-indole-3-propanal

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic Acid in Cell Culture

Welcome to the technical support hub for working with 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid . This compound presents a unique physicochemical profile: it combines a highly lipophilic indole core, a basic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for working with 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid . This compound presents a unique physicochemical profile: it combines a highly lipophilic indole core, a basic tertiary amine (pyrrolidine, pKa ~10.0), and an acidic moiety (propionic acid, pKa ~4.5). At physiological pH (7.4), it exists primarily as a zwitterion .

This structural duality frequently leads to unexpected challenges in vitro, including spontaneous media precipitation, severe assay interference, and off-target organelle toxicity. This guide is designed to help you diagnose these issues, understand the underlying causality, and implement self-validating protocols to ensure the integrity of your data.

I. Diagnostic Workflow

When encountering aberrant viability data or morphological changes, follow this logical troubleshooting pathway to identify the root cause.

TroubleshootingWorkflow Start Observe Aberrant Cytotoxicity Data CheckMedia Check Media for Precipitation Start->CheckMedia SolubilityIssue Adjust pH / Add HEPES (Zwitterion Isoelectric Point) CheckMedia->SolubilityIssue Yes CheckAssay Using Neutral Red Uptake (NRU) Assay? CheckMedia->CheckAssay No AssayInterference Switch to WST-8 (Avoid Lysosomal Bias) CheckAssay->AssayInterference Yes CheckMorphology Observe Vacuolization under Phase Contrast? CheckAssay->CheckMorphology No Lysosomotropism Confirm with LysoTracker (Pyrrolidine Trapping) CheckMorphology->Lysosomotropism Yes

Caption: Diagnostic workflow for resolving solubility, assay interference, and organelle toxicity issues.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the compound precipitating in my standard DMEM/RPMI media after 48 hours, despite initially dissolving in DMSO?

The Causality: 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid is a zwitterion. While it dissolves in DMSO, introducing it to aqueous media places it in an equilibrium dictated by its isoelectric point (pI). As cells metabolize and release lactic acid over 48–72 hours, the media pH drops. If the pH approaches the compound's pI, its net charge becomes zero, drastically reducing its aqueous solubility and causing sudden crystallization. The Solution: You must stabilize the media pH independent of the CO2 incubator environment. Supplement your media with 10–25 mM of 1. HEPES is a zwitterionic "Good's buffer" that maintains a strict pH of 7.2–7.6, preventing the compound from reaching its precipitation threshold[1].

Q2: My Neutral Red Uptake (NRU) assay shows a "biphasic" curve—cell viability appears to increase at moderate doses before crashing. Are the cells proliferating?

The Causality: No, the cells are not proliferating; you are observing a classic assay artifact. The NRU assay relies on the accumulation of Neutral Red dye inside acidic lysosomes. Because your compound contains a basic pyrrolidine ring, it is lysosomotropic . It accumulates in lysosomes, causing them to swell (vacuolization). Swollen lysosomes take up artificially high amounts of Neutral Red dye, creating a false positive signal that masks true cytotoxicity[2]. The Solution: Abandon the NRU assay for this compound. Switch to an assay that measures cytosolic metabolic activity independent of lysosomal integrity, such as the3, which relies on cytosolic dehydrogenases[3].

Q3: Under phase-contrast microscopy, my treated cells are full of large vacuoles. Is this a specific drug target effect or generalized toxicity?

The Causality: This is likely generalized lysosomotropism driven by the compound's physical chemistry, not a specific protein target. At pH 7.4 (cytosol), the compound is neutral enough to cross the lysosomal lipid bilayer. Once inside the lysosome (pH 4.5), the propionic acid becomes protonated (neutral), but the pyrrolidine remains protonated (+1). The molecule is now a trapped cation. This ion trapping causes an osmotic influx of water (visible as vacuoles) and can lead to 4[4]. The Solution: Implement a self-validating protocol using Bafilomycin A1 (a v-ATPase inhibitor) to prove the vacuolization is pH-dependent (see Protocol A below).

III. Mechanistic Pathway of Lysosomal Trapping

Mechanism Extracellular Extracellular (pH 7.4) Zwitterion Equilibrium Membrane Lipid Bilayer Permeation Extracellular->Membrane Cytosol Cytosol (pH 7.4) Membrane->Cytosol Lysosome Lysosome (pH 4.5) Propionic Acid: Neutral Pyrrolidine: Protonated (+) Cytosol->Lysosome Trapping Ion Trapping (Lysosomotropism) Lysosome->Trapping Toxicity Osmotic Swelling & Autophagy Blockade Trapping->Toxicity

Caption: Mechanism of pyrrolidine-driven lysosomotropism and subsequent autophagy blockade.

IV. Quantitative Data & Assay Selection

To prevent wasted resources, use the following tables to select the appropriate assays and understand the physicochemical parameters dictating your compound's behavior.

Table 1: Viability Assay Compatibility for 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid

Assay TypeCellular TargetSusceptibility to LysosomotropismResulting ArtifactRecommended?
Neutral Red (NRU) Lysosomal acidic compartmentsHigh False viability increase (biphasic curve)No
WST-8 (CCK-8) Cytosolic dehydrogenasesLowNoneYes
CellTiter-Glo Intracellular ATPLowNoneYes
LDH Release Cell membrane integrityLowNoneYes

Table 2: Physicochemical Parameters Driving Toxicity

ParameterApprox. ValueBiological Implication
Pyrrolidine pKa ~10.0Highly basic; remains protonated in lysosomes, driving ion trapping.
Propionic Acid pKa ~4.5Acidic; forms zwitterion at pH 7.4, risking precipitation.
Net Charge (pH 7.4) 0 (Zwitterion)Membrane permeable, but sensitive to isoelectric precipitation.
Net Charge (pH 4.5) +1 (Cationic)Membrane impermeable; permanently trapped in acidic organelles.

V. Step-by-Step Experimental Protocols

Protocol A: Self-Validating Lysosomotropism Assay

Purpose: To definitively prove that the observed cytotoxicity/vacuolization is caused by pH-dependent lysosomal trapping of the pyrrolidine moiety, rather than a primary target effect.

Scientific Logic: If the compound requires an acidic lysosome to become trapped, neutralizing the lysosome beforehand should rescue the cells. We use Bafilomycin A1 (BafA1), a specific inhibitor of the vacuolar-type H+-ATPase, to collapse the pH gradient.

  • Cell Seeding: Seed cells in a 96-well plate at 1x10^4 cells/well in HEPES-buffered media. Incubate overnight.

  • Pre-treatment (The Validation Step): Pre-treat half of the experimental wells with 100 nM Bafilomycin A1 for 1 hour to neutralize lysosomal pH. Leave the other half untreated.

  • Compound Dosing: Add 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid at your established IC50 concentration to both BafA1-treated and untreated wells. Incubate for 24 hours.

  • Staining: Remove media. Add 50 nM LysoTracker Deep Red (which only fluoresces in acidic environments) and Hoechst 33342 (nuclear stain) in fresh media. Incubate for 30 minutes.

  • Imaging & Analysis: Image using high-content screening.

    • Expected Result: Cells treated with the compound alone will show massive LysoTracker-positive vacuoles. Cells pre-treated with BafA1 will show a rescue of morphology and no LysoTracker accumulation, validating that the toxicity is strictly driven by pH-dependent lysosomotropism.

Protocol B: Multiplexed WST-8 Viability Assessment

Purpose: To accurately assess cell viability without interference from lysosomal swelling.

  • Preparation: Prepare a 1000x stock of the compound in DMSO. Dilute to the final concentration in culture media supplemented with 25 mM HEPES to prevent zwitterionic precipitation.

  • Treatment: Treat cells in a 96-well plate for 48 hours.

  • WST-8 Addition: Add 10 µL of WST-8 reagent directly to the 100 µL of culture media in each well.

    • Note: Unlike Neutral Red, WST-8 does not require washing or cell lysis, minimizing handling errors.

  • Incubation: Incubate for 1–4 hours at 37°C. The cytosolic dehydrogenases of viable cells will reduce WST-8 to an orange formazan product.

  • Measurement: Measure absorbance at 450 nm using a microplate reader. The signal will be directly proportional to the number of living cells and entirely unaffected by the massive lysosomal vacuoles induced by the pyrrolidine group.

VI. References

  • Title: Lysosomotropic-related limitations of the BALB/c 3T3 cell-based neutral red uptake assay and an alternative testing approach for assessing e-liquid cytotoxicity. Source: PubMed / Elsevier. URL:[Link]

  • Title: Lysosomotropic-related limitations of the BALB/c 3T3 cell-based neutral red uptake assay (Extended Data). Source: ResearchGate. URL: [Link]

  • Title: Lysosomal Dysfunction and Autophagy Blockade Contribute to MDMA-Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells. Source: Chemical Research in Toxicology - ACS Publications. URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid
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3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid
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